molecular formula C9H14BNO3 B578344 2-Isobutoxypyridine-3-boronic acid CAS No. 1218790-95-4

2-Isobutoxypyridine-3-boronic acid

Cat. No.: B578344
CAS No.: 1218790-95-4
M. Wt: 195.025
InChI Key: VMPOWUYMVMJUSI-UHFFFAOYSA-N
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Description

2-Isobutoxypyridine-3-boronic acid is a valuable heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and materials science. Its structure incorporates both a pyridine ring and a boronic acid functional group, enabling it to participate in key synthetic transformations. The isobutoxy substituent can influence the compound's electronic properties and steric profile, fine-tuning its reactivity and the characteristics of resulting molecules. A primary research application of this compound is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . In this role, it acts as a crucial coupling partner for the synthesis of biaryl and heterobiaryl structures, which are core scaffolds in many pharmaceutical agents and organic materials . The boronic acid group functions as a versatile handle for carbon-carbon bond formation, allowing researchers to efficiently construct complex molecular architectures from simpler fragments. As a boronic acid, it can also act as a Lewis acid, capable of forming reversible covalent complexes with diols and other nucleophiles . This mechanism underpins its potential utility in chemical biology for the development of sensors, particularly for carbohydrate detection, and as a functional group in the design of enzyme inhibitors . The embedded pyridine nitrogen provides a coordinating site, which can be exploited to bind metal ions or interact with biological targets, enhancing its versatility in creating protease inhibitors or other biologically active molecules . Researchers leverage this compound to explore new pathways in drug discovery, aiming to develop targeted therapies and sophisticated functional materials.

Properties

IUPAC Name

[2-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPOWUYMVMJUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681882
Record name [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90681882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-95-4
Record name B-[2-(2-Methylpropoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Isobutoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-Isobutoxypyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex molecular architectures. This document consolidates available data, provides detailed experimental protocols for analogous compounds, and offers insights into its safe handling and application.

Core Chemical Properties

This compound is a pyridine-based organoboronic acid. Its chemical structure features an isobutoxy group at the 2-position and a boronic acid moiety at the 3-position of the pyridine ring.

PropertyDataSource
Molecular Formula C₉H₁₄BNO₃PubChem[1]
Molecular Weight 195.03 g/mol PubChem[1]
IUPAC Name [2-(2-methylpropoxy)pyridin-3-yl]boronic acidPubChem[1]
CAS Number 1218790-95-4PubChem[1][2]
Appearance Expected to be a white to off-white solidGeneral knowledge on boronic acids
Melting Point 140-144 °C (for the analogous 2-methoxypyridine-3-boronic acid)Sigma-Aldrich
Boiling Point Data not available. Boronic acids often decompose at high temperatures.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexanes.General knowledge on boronic acids

Synthesis and Experimental Protocols

General Synthesis Pathway for 2-Alkoxypyridine-3-boronic Acids

G A 2-Alkoxy-3-bromopyridine B Organomagnesium Intermediate A->B  Mg, LiCl, DIBAL-H (cat.)   D Boronate Ester Intermediate B->D C Trialkyl borate (e.g., Trimethyl borate) C->D E 2-Alkoxypyridine-3-boronic acid D->E  Aqueous acidic workup (e.g., HCl)  

Caption: General synthesis of 2-alkoxypyridine-3-boronic acids.

Detailed Experimental Protocol (Adapted for this compound)

Materials:

  • 2-Isobutoxy-3-bromopyridine

  • Magnesium turnings

  • Lithium chloride (0.5 M solution in THF)

  • Diisobutylaluminium hydride (DIBAL-H) (1 M solution in toluene)

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • 0.1 N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Acetonitrile

  • Deionized water

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).

  • Add a solution of lithium chloride in THF (1.25 equivalents) followed by a catalytic amount of DIBAL-H in toluene to activate the magnesium. Stir for 5 minutes at room temperature.

  • Add a solution of 2-isobutoxy-3-bromopyridine (1.0 equivalent) in anhydrous THF to the activated magnesium suspension.

  • Stir the reaction mixture at room temperature for 30 minutes to form the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethyl borate (2.0 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 0.1 N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of water and acetonitrile to yield this compound.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely published. The following sections provide predicted data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A key feature in the ¹³C NMR of boronic acids is that the carbon atom directly attached to the boron atom often shows a very broad signal or is not observed at all due to the quadrupolar relaxation of the boron nucleus.[4]

Predicted ¹H NMR (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2dd1HPyridine H-6
~7.9dd1HPyridine H-4
~7.0dd1HPyridine H-5
~8.0br s2HB(OH)₂
~4.1d2HO-CH₂
~2.0m1HCH(CH₃)₂
~1.0d6HCH(CH₃)₂

Predicted ¹³C NMR (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C2 (ipso-alkoxy)
~150C6
~140C4
~120C5
~110C3 (ipso-boron, may be broad or unobserved)
~75O-CH₂
~28CH(CH₃)₂
~19CH(CH₃)₂
Mass Spectrometry (MS)
  • Expected Molecular Ion (M+H)⁺: m/z = 196.11

  • Common Fragments: Loss of water (-18), loss of the isobutoxy group (-73). Boronic acids are also known to form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (from B(OH)₂)
3100-3000C-H stretch (aromatic)
2960-2850C-H stretch (aliphatic)
1600-1450C=C and C=N stretch (pyridine ring)
1380-1320B-O stretch
1250-1200C-O stretch (alkoxy)

Safety and Handling

Specific safety data for this compound is not available. The following information is based on data for analogous alkoxy pyridine boronic acids and general knowledge of boronic acids.

Hazard Statements (based on similar compounds):

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are often sensitive to moisture and can dehydrate to form boroxines. Storage at 2-8 °C is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Organic Synthesis

This compound is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Suzuki-Miyaura Coupling Workflow

G cluster_0 Catalytic Cycle cluster_1 Reagents A Pd(0) Catalyst B Oxidative Addition A->B  Ar-X   C Transmetalation B->C D Reductive Elimination C->D D->A  Ar-Ar'   BoronicAcid 2-Isobutoxypyridine- 3-boronic acid BoronicAcid->C ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->B Base Base Base->C

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

This reaction allows for the coupling of the 2-isobutoxypyridin-3-yl moiety with a variety of aryl or heteroaryl halides or triflates, providing access to a wide range of complex molecules for drug discovery and materials science.

References

A Comprehensive Technical Guide to the Synthesis of 2-Isobutoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 2-isobutoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is based on established and reliable methodologies for the preparation of substituted pyridinylboronic acids.[1] The proposed pathway involves a two-step sequence: first, the synthesis of a key intermediate, 3-bromo-2-isobutoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.

This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the practical application of this synthesis.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process, starting from a commercially available dihalopyridine.

  • Step 1: Nucleophilic Aromatic Substitution. Synthesis of the precursor, 3-bromo-2-isobutoxypyridine, via the reaction of 3-bromo-2-chloropyridine with sodium isobutoxide. The isobutoxide nucleophile preferentially displaces the chloride at the 2-position, which is more activated towards nucleophilic attack.

  • Step 2: Halogen-Metal Exchange and Borylation. Conversion of 3-bromo-2-isobutoxypyridine to the target boronic acid. This is accomplished by a low-temperature lithium-halogen exchange using n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate).[2][3] Subsequent acidic workup hydrolyzes the borate ester to yield the final product. This halogen-metal exchange followed by borylation remains the most fundamental and reliable method for preparing pyridinylboronic acids on a large scale.

The overall synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Pathway start 3-Bromo-2-chloropyridine reagents1 Step 1:NaH, IsobutanolAnhydrous THFHeat / start->reagents1 intermediate 3-Bromo-2-isobutoxypyridine reagents1->intermediate reagents2 Step 2:n-BuLi, Anhydrous THFTriisopropyl borate (-78 °C)Aqueous HCl (workup) / intermediate->reagents2 product This compound reagents2->product

Figure 1: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the key reactants, conditions, and expected outcomes for each step of the synthesis. Yields are estimated based on analogous transformations reported in the literature.

StepReactionStarting MaterialKey Reagents & SolventsTemperatureTimeProductExpected Yield
1 Nucleophilic Aromatic Substitution3-Bromo-2-chloropyridineSodium hydride, Isobutanol, Anhydrous THFReflux12-24 h3-Bromo-2-isobutoxypyridine75-85%
2 Halogen-Metal Exchange & Borylation3-Bromo-2-isobutoxypyridinen-Butyllithium, Triisopropyl borate, Anhydrous THF, Toluene-78 °C to -40 °C1-2 hThis compound80-95%[3]

Experimental Protocols

Safety Precaution: This synthesis involves highly reactive and hazardous materials, including sodium hydride (flammable solid) and n-butyllithium (pyrophoric). All procedures must be conducted by trained personnel in a certified fume hood under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE).

Step 1: Synthesis of 3-Bromo-2-isobutoxypyridine

This protocol describes the nucleophilic aromatic substitution of chloride from 3-bromo-2-chloropyridine with isobutoxide.

Materials:

  • 3-Bromo-2-chloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Isobutanol (2-methyl-1-propanol), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Preparation of Sodium Isobutoxide: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isobutanol (1.5 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the complete formation of sodium isobutoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium isobutoxide solution, add a solution of 3-bromo-2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-bromo-2-isobutoxypyridine as a pure compound.[4]

Step 2: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of 3-pyridylboronic acid via an in-situ quench method.[3]

Materials:

  • 3-Bromo-2-isobutoxypyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2N aqueous solution

  • Diethyl ether

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF (e.g., in a 4:1 ratio).

  • Add triisopropyl borate (1.2 equivalents) and 3-bromo-2-isobutoxypyridine (1.0 equivalent) to the solvent mixture.

  • Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution (1.1 equivalents) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C. The lithium-halogen exchange is typically very fast.[5]

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at -78 °C. The generated 3-lithio-2-isobutoxypyridine intermediate reacts rapidly with the triisopropyl borate present in the mixture.[3]

  • Workup and Isolation: Remove the cooling bath and allow the reaction to warm to -20 °C.

  • Quench the reaction by adding 2N HCl solution. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer. The pH of the aqueous layer should be approximately 1.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material and other organic impurities.

  • Adjust the pH of the aqueous layer to approximately 7-8 using a suitable base (e.g., 2N NaOH) to precipitate the boronic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the borylation step (Step 2), highlighting the critical low-temperature conditions.

Borylation_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation A Charge flask with anhydrous Toluene and THF B Add 3-bromo-2-isobutoxypyridine and Triisopropyl borate A->B C Cool mixture to -78 °C B->C D Slowly add n-BuLi (maintain T < -70 °C) C->D E Stir for 1 hour at -78 °C D->E F Warm to -20 °C and quench with 2N HCl E->F G Separate aqueous layer F->G H Adjust pH to 7-8 to precipitate product G->H I Filter and dry solid H->I

Figure 2: Workflow for the borylation of 3-bromo-2-isobutoxypyridine.

References

An In-depth Technical Guide to 2-Isobutoxypyridine-3-boronic acid (CAS 1218790-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and spectroscopic analyses are included to support researchers in their synthetic endeavors.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Ethoxypyridine-3-boronic acid2-Methoxypyridine-3-boronic acid
CAS Number 1218790-95-4854373-97-0163105-90-6
Molecular Formula C₉H₁₄BNO₃[1]C₇H₁₀BNO₃C₆H₈BNO₃
Molecular Weight 195.03 g/mol [1]166.97 g/mol 152.94 g/mol
IUPAC Name [2-(2-Methylpropoxy)-3-pyridinyl]boronic acid[1](2-Ethoxypyridin-3-yl)boronic acid(2-Methoxypyridin-3-yl)boronic acid
Melting Point Not available101.5-107.5 °C136-144 °C
Boiling Point Not availableNot availableNot available
Solubility Generally low in water, soluble in organic solvents such as methanol, and DMSO.Not availableNot available

Synthesis

The synthesis of this compound can be achieved through several established methods for the preparation of pyridinylboronic acids. A common and effective route involves the ortho-lithiation of a corresponding 2-isobutoxypyridine precursor followed by borylation.

Experimental Protocol: Synthesis via Lithiation and Borylation

This protocol is adapted from general procedures for the synthesis of pyridinylboronic acids.

Materials:

  • 2-Bromopyridine

  • Sodium isobutoxide

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of 2-Isobutoxypyridine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous THF. Add sodium isobutoxide (1.1 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isobutoxypyridine.

  • Lithiation and Borylation: Dissolve the crude 2-isobutoxypyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithiation. To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic. Extract the aqueous layer with ethyl acetate. The product may be in either the aqueous or organic layer depending on the pH. Adjusting the pH of the aqueous layer to around 7 with a base may facilitate extraction into the organic phase. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 2-Isobutoxypyridine cluster_step2 Step 2: Lithiation and Borylation cluster_step3 Step 3: Hydrolysis and Purification 2-Bromopyridine 2-Bromopyridine Reflux_in_THF Reflux_in_THF 2-Bromopyridine->Reflux_in_THF Sodium_isobutoxide Sodium_isobutoxide Sodium_isobutoxide->Reflux_in_THF 2-Isobutoxypyridine 2-Isobutoxypyridine Reflux_in_THF->2-Isobutoxypyridine 2-Isobutoxypyridine_input 2-Isobutoxypyridine nBuLi n-BuLi, -78°C 2-Isobutoxypyridine_input->nBuLi Lithiated_intermediate Lithiated Intermediate nBuLi->Lithiated_intermediate Triisopropyl_borate Triisopropyl_borate Lithiated_intermediate->Triisopropyl_borate Boronate_ester Boronate Ester Intermediate Triisopropyl_borate->Boronate_ester Boronate_ester_input Boronate Ester Intermediate Acidic_workup Aqueous HCl Boronate_ester_input->Acidic_workup Final_Product This compound Acidic_workup->Final_Product Purification Purification Final_Product->Purification

Synthetic workflow for this compound.

Applications in Drug Discovery

Boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

This compound serves as a valuable building block for introducing a substituted pyridine moiety into a target molecule. The pyridine ring is a common pharmacophore, and its substitution pattern can significantly influence the biological activity and pharmacokinetic properties of a drug candidate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Pathway Catalyst_Activation Pd(II) Precatalyst -> Pd(0) Active Catalyst Oxidative_Addition Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Catalyst_Activation->Oxidative_Addition Transmetalation Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)₂ -> Ar-Pd(II)-Ar' + X-B(OH)₂) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Catalytic Cycle

Generalized Suzuki-Miyaura catalytic cycle.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). Isobutoxy Protons: A doublet for the two CH₃ groups (~δ 1.0 ppm), a multiplet for the CH proton (~δ 2.0 ppm), and a doublet for the OCH₂ group (~δ 4.0 ppm). Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon attached to the boron will likely be broad. Isobutoxy Carbons: Signals for the CH₃ carbons (~δ 19 ppm), the CH carbon (~δ 28 ppm), and the OCH₂ carbon (~δ 75 ppm).
IR Spectroscopy O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the boronic acid hydroxyl groups. C-H Stretch: Bands around 2850-3000 cm⁻¹ for the isobutoxy group. B-O Stretch: A strong band in the region of 1310-1380 cm⁻¹. C-O Stretch: A band around 1250 cm⁻¹. Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (ESI+) [M+H]⁺: Expected at m/z 196.11. Dehydration peaks ([M+H-H₂O]⁺ at m/z 178.10 and [M+H-2H₂O]⁺ at m/z 160.09) are also possible.
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Workflow for spectroscopic characterization.

Safety Information

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended to provide a comprehensive resource for researchers working with this compound. By detailing its properties, synthesis, and applications, this guide aims to facilitate its effective use in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to 2-Isobutoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its applications in drug discovery, particularly focusing on its role as an enzyme inhibitor and a key reagent in cross-coupling reactions.

Core Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring functionalized with an isobutoxy group and a boronic acid moiety. These structural features make it a valuable intermediate in the synthesis of more complex molecules. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Weight 195.03 g/mol [1]
Molecular Formula C9H14BNO3[1][2]
CAS Number 1218790-95-4[1][2]
IUPAC Name [2-(2-methylpropoxy)pyridin-3-yl]boronic acid[1]
Canonical SMILES B(C1=C(N=CC=C1)OCC(C)C)(O)O[1]

Synthesis of Pyridinylboronic Acids

The synthesis of pyridinylboronic acids, including this compound, can be achieved through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and the substitution pattern of the pyridine ring.

Experimental Protocols

1. Halogen-Metal Exchange followed by Borylation: This is a fundamental and widely used method for preparing pyridinylboronic acids.

  • Step 1: Halogen-Metal Exchange: A halopyridine precursor (e.g., 2-isobutoxy-3-bromopyridine) is treated with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridinyllithium intermediate.

  • Step 2: Borylation: The organolithium species is then quenched with a trialkyl borate, such as triisopropyl borate. This reaction forms a boronate ester intermediate.

  • Step 3: Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid product.

2. Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst.[3]

  • Reaction Components:

    • Substrate: A halopyridine (e.g., 2-isobutoxy-3-iodopyridine).

    • Boron Source: A diboron reagent such as bis(pinacolato)diboron (B2pin2).

    • Catalyst: A palladium complex, for example, [Pd(dppf)Cl2].

    • Base: A base like potassium acetate is required.

    • Solvent: Anhydrous solvents such as dioxane or DMF are commonly used.

  • Procedure: The halopyridine, diboron reagent, palladium catalyst, and base are combined in the chosen solvent under an inert atmosphere. The reaction mixture is heated until the starting material is consumed. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are a crucial class of compounds in modern drug discovery and organic chemistry.[3][4][5] Their utility stems from their unique chemical properties, including their ability to act as Lewis acids and form reversible covalent bonds with diols.[3]

Role in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Boronic_Acid 2-Isobutoxypyridine- 3-boronic acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Organic_Halide Aryl/Vinyl Halide (R-X) Oxidative_Addition Oxidative Addition Organic_Halide->Oxidative_Addition Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation R-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-Pd(II)-Aryl Reductive_Elimination->Catalyst Coupled_Product Coupled Product (R-Aryl) Reductive_Elimination->Coupled_Product

Suzuki-Miyaura Cross-Coupling Workflow
Enzyme Inhibition

The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. This property is exploited in the design of enzyme inhibitors. Boronic acids can form reversible covalent bonds with the hydroxyl group of serine residues often found in the active sites of proteases.[3] This interaction can block the catalytic activity of the enzyme. The drug Bortezomib, a dipeptide boronic acid, is a notable example of a proteasome inhibitor used in cancer therapy.[6]

Enzyme_Inhibition Enzyme Enzyme Active Site (with Serine-OH) Interaction Reversible Covalent Bond Formation Enzyme->Interaction Boronic_Acid 2-Isobutoxypyridine- 3-boronic acid R-B(OH)2 Boronic_Acid->Interaction Inhibited_Complex Inhibited Enzyme-Boronate Complex Interaction->Inhibited_Complex No_Catalysis Substrate Binding Blocked Catalysis Inhibited Inhibited_Complex->No_Catalysis

Mechanism of Boronic Acid Enzyme Inhibition

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its utility in robust carbon-carbon bond-forming reactions and its potential as a scaffold for enzyme inhibitors underscore its importance. A thorough understanding of its properties and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents and other complex organic molecules.

References

An In-depth Technical Guide to the Stability and Storage of 2-Isobutoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 2-isobutoxypyridine-3-boronic acid. While specific quantitative stability data for this particular compound is limited in public literature, this document consolidates general principles from analogous pyridine and aryl boronic acids, alongside standardized experimental protocols, to inform best laboratory practices.

Core Concepts: Stability of Boronic Acids

This compound, as a member of the boronic acid class of compounds, is susceptible to several degradation pathways that can impact its purity, reactivity, and overall shelf-life. Understanding these vulnerabilities is critical for its effective use in applications such as Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] The primary factors influencing its stability are moisture, oxygen, heat, and light.

Key Degradation Pathways

The principal degradation routes for this compound are protodeboronation and oxidation. These pathways lead to the cleavage of the carbon-boron bond, rendering the compound inactive for its intended cross-coupling reactions.

  • Protodeboronation: This is a common degradation pathway for aryl boronic acids, where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene (2-isobutoxypyridine) and boric acid. This process can be accelerated by heat and the presence of acids or bases.[2]

  • Oxidation: The carbon-boron bond is also susceptible to cleavage by oxidation, a significant issue for many boronic acids at physiological pH.[3][4] Storing the compound under an inert atmosphere is crucial to minimize oxidative degradation.[3]

  • Anhydride Formation (Boroxines): In the solid state and in the presence of moisture, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can affect the compound's solubility and reactivity.

Below is a diagram illustrating the main degradation pathways for a generic aryl boronic acid.

G Figure 1: Primary Degradation Pathways of Aryl Boronic Acids A Aryl Boronic Acid (Ar-B(OH)₂) B Arene (Ar-H) + B(OH)₃ A->B Protodeboronation / Oxidation (+H₂O / [O]) C Boroxine (ArBO)₃ A->C Dehydration (-H₂O) C->A Hydrolysis (+H₂O)

Figure 1: Primary Degradation Pathways of Aryl Boronic Acids

Recommended Storage and Handling

To maintain the integrity and ensure the optimal performance of this compound, stringent adherence to proper storage and handling protocols is imperative.

Table 1: Recommended Storage Conditions

Form Temperature Duration Special Considerations
Solid Powder -20°C Up to 3 years Store in a tightly sealed, opaque container under a dry, inert atmosphere (e.g., nitrogen or argon). Protect from moisture and light.[5]
2-8°C Shorter-term Suitable for routine use, but for long-term stability, -20°C is recommended.[5]
In Solution -80°C Up to 6 months Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents for preparing solutions.[5]

| | -20°C | Up to 1 month | Suitable for short-term storage of solutions.[5] |

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

  • Hygroscopicity: Boronic acids can be hygroscopic. Minimize exposure to atmospheric moisture by keeping containers tightly sealed when not in use.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time.

Objective: To quantify the amount of this compound and its primary degradation product (2-isobutoxypyridine) under specific stress conditions (e.g., elevated temperature, different pH).

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is a common starting point. The choice of stationary phase is critical to minimize on-column hydrolysis.[6]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous portion can be buffered to investigate pH-dependent stability. A mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronic esters.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the pyridine ring (e.g., 254 nm).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Subject aliquots of the solution to different stress conditions (e.g., heat, acidic, basic, oxidative).

    • At specified time points, inject the samples onto the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.

The following diagram outlines a general workflow for an HPLC-based stability study.

G Figure 2: HPLC Stability Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Boronic Acid B Aliquot into Stress Condition Vials A->B C Heat B->C D Acid/Base B->D E Oxidizing Agent B->E F Sample at Time Points C->F D->F E->F G HPLC Analysis F->G H Quantify Parent & Degradants G->H

Figure 2: HPLC Stability Study Workflow

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution. ¹¹B NMR can be particularly informative for observing changes in the boron environment.[7][8]

Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.

Methodology:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher). For ¹¹B NMR, a broadband probe is required.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).

  • Procedure:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H and/or ¹¹B NMR spectrum to identify the characteristic signals of the intact compound.

    • Subject the NMR tube to the desired stress condition (e.g., by adding a drop of D₂O, acid, or base, or by heating).

    • Acquire subsequent spectra at regular intervals.

    • Integrate the signals of the parent compound and any new signals to monitor the progress of degradation.

Application in Synthesis: A Representative Suzuki-Miyaura Coupling Protocol

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a representative, general protocol.

Objective: To couple this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The workflow for this key synthetic application is depicted below.

G Figure 3: Suzuki-Miyaura Coupling Workflow A Combine Reactants: - Aryl Bromide - Boronic Acid - Base B Inert Atmosphere (N₂ or Ar Purge) A->B C Add Degassed Solvent & Pd Catalyst B->C D Heat & Monitor Reaction C->D E Workup: - Cool - Dilute - Wash D->E F Purification: Column Chromatography E->F G Isolated Product F->G

Figure 3: Suzuki-Miyaura Coupling Workflow

Relevance in Drug Discovery: Modulation of Signaling Pathways

Boronic acids have emerged as important pharmacophores in drug discovery, with several approved drugs containing this moiety.[1][9] They can act as inhibitors of serine proteases and other enzymes by forming a stable, covalent adduct with active site serine or threonine residues.

While the specific signaling pathways modulated by this compound are not well-documented, studies on other boronic acids, such as phenylboronic acid, have shown effects on key cellular pathways implicated in cancer. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[10] These proteins are crucial regulators of the actin cytoskeleton and cell migration.

The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by a boronic acid compound.

G Figure 4: Simplified Rho GTPase Signaling Pathway cluster_input Upstream Signals cluster_core Rho GTPase Cycle cluster_output Downstream Effects A Growth Factors, Cytokines B RhoA / Rac1 / Cdc42 (Inactive GDP-bound) A->B C RhoA / Rac1 / Cdc42 (Active GTP-bound) B->C GEFs C->B GAPs D Actin Cytoskeleton Reorganization C->D E Cell Migration & Proliferation D->E F Boronic Acid Compound F->C Inhibition

Figure 4: Simplified Rho GTPase Signaling Pathway

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. While susceptible to degradation via protodeboronation and oxidation, its integrity can be effectively preserved through strict adherence to recommended storage and handling conditions, primarily involving refrigeration, exclusion of moisture, and storage under an inert atmosphere. For applications requiring a detailed understanding of its degradation profile, the implementation of systematic stability studies using techniques like HPLC and NMR is highly recommended.

References

An In-depth Technical Guide on the Solubility of 2-Isobutoxypyridine-3-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 2-isobutoxypyridine-3-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in publicly available literature, this document provides a comprehensive framework for understanding and determining its solubility. This is achieved by presenting solubility data for structurally similar compounds, namely isobutoxyphenylboronic acid isomers, and by providing a detailed experimental protocol for solubility determination.

Introduction to Boronic Acid Solubility

Boronic acids are a class of organic compounds characterized by a C-B(OH)₂ functional group. They are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] The solubility of boronic acids is a critical parameter for their application in synthesis, purification, and formulation.[2] Several factors can influence the solubility of boronic acids, including the nature of the organic substituent, the polarity of the solvent, and the tendency of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This dehydration equilibrium can complicate solubility measurements and lead to variability in the obtained data.[3]

Solubility of Structurally Related Compounds

In the absence of specific data for this compound, the solubility of isobutoxyphenylboronic acid isomers can serve as a valuable proxy. The following table summarizes the experimentally determined solubility of ortho-, meta-, and para-isobutoxyphenylboronic acid in various organic solvents. The data is presented as the temperature at which a solution of a specific mole fraction becomes clear, indicating complete dissolution.

SolventIsomerMole Fraction (x)Dissolution Temperature (°C)
Chloroformortho-isobutoxyphenylboronic acid0.1015.3
0.2032.8
0.3048.2
meta-isobutoxyphenylboronic acid0.0118.1
0.0231.5
0.0341.8
para-isobutoxyphenylboronic acid0.0125.4
0.0240.1
0.0351.2
3-Pentanoneortho-isobutoxyphenylboronic acid0.102.1
0.2023.5
0.3041.9
meta-isobutoxyphenylboronic acid0.0110.2
0.0225.3
0.0337.5
para-isobutoxyphenylboronic acid0.0115.8
0.0232.1
0.0345.3
Acetoneortho-isobutoxyphenylboronic acid0.10-5.8
0.2018.7
0.3038.5
meta-isobutoxyphenylboronic acid0.015.4
0.0221.1
0.0333.6
para-isobutoxyphenylboronic acid0.0111.2
0.0228.3
0.0342.1
Dipropyl etherortho-isobutoxyphenylboronic acid0.0511.7
0.1028.9
0.1542.5
meta-isobutoxyphenylboronic acid0.00512.3
0.0126.8
0.01538.4
para-isobutoxyphenylboronic acid0.00520.1
0.0135.7
0.01548.6
Methylcyclohexaneortho-isobutoxyphenylboronic acid0.00114.2
0.00228.5
0.00339.1
meta-isobutoxyphenylboronic acid0.000521.3
0.00135.9
0.001547.2
para-isobutoxyphenylboronic acid0.000529.8
0.00145.1
0.001556.9

Data extracted from the Journal of Chemical & Engineering Data.[4]

The data indicates that the ortho-isomer of isobutoxyphenylboronic acid generally exhibits higher solubility compared to the meta and para isomers across the tested solvents.[4] The solubility is highest in polar aprotic solvents like acetone and 3-pentanone, and lowest in nonpolar solvents like methylcyclohexane.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic method, which involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[2][3][4]

Apparatus:

  • Jacketed glass vessel equipped with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate, for example, 0.3 K·h⁻¹.[4]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The disappearance of turbidity indicates the point of complete dissolution.

  • Record Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[2]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Compound C Combine in Vessel A->C B Weigh Solvent B->C D Controlled Heating & Stirring C->D E Monitor Turbidity D->E F Record Dissolution Temperature E->F G Repeat for Different Compositions F->G H Construct Solubility Curve G->H

Solubility Determination Workflow

Logical Relationship in Suzuki-Miyaura Coupling

The solubility of this compound is a crucial factor in its application in Suzuki-Miyaura cross-coupling reactions. The choice of solvent directly impacts the reaction kinetics and yield.

G A This compound F Suzuki-Miyaura Reaction A->F B Aryl Halide B->F C Solvent C->F Solubilizes Reactants D Palladium Catalyst D->F E Base E->F G Product F->G

Role of Solvent in Suzuki-Miyaura Coupling

References

Spectroscopic Profile of 2-Isobutoxypyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-isobutoxypyridine-3-boronic acid. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic data based on the compound's structure, supplemented by established experimental protocols for the acquisition of such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this important synthetic building block.

Compound Identification

IUPAC Name (2-Isobutoxypyridin-3-yl)boronic acid
Molecular Formula C₉H₁₄BNO₃
Molecular Weight 195.03 g/mol [1]
CAS Number 1218790-95-4[1]
Chemical Structure
alt text

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to exhibit signals corresponding to the protons of the pyridine ring and the isobutoxy group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2 - 8.4dd1HH6 (Pyridine)
~7.8 - 8.0dd1HH4 (Pyridine)
~7.0 - 7.2dd1HH5 (Pyridine)
~4.0 - 4.2d2H-OCH₂-
~2.0 - 2.2m1H-CH(CH₃)₂
~1.0 - 1.2d6H-CH(CH₃)₂
Variablebr s2HB(OH)₂

Note: The chemical shift of the boronic acid protons (B(OH)₂) is highly variable and depends on the solvent, concentration, and water content. These protons may undergo exchange with residual water in the solvent, leading to a broad signal or no observable signal at all.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165C2 (Pyridine, C-O)
~150C6 (Pyridine)
~140C4 (Pyridine)
~118C5 (Pyridine)
Not ObservedC3 (Pyridine, C-B)
~75-OCH₂-
~28-CH(CH₃)₂
~19-CH(CH₃)₂

Note: The carbon atom attached to the boron (C3) is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational modes are expected for the O-H and B-O bonds of the boronic acid, the C-O bond of the ether, and the pyridine ring system.

Expected Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3600O-H stretch (boronic acid, hydrogen-bonded)Strong, Broad
2850 - 3000C-H stretch (aliphatic)Medium-Strong
1580 - 1610C=C, C=N stretch (pyridine ring)Medium-Strong
1450 - 1480C-H bend (aliphatic)Medium
1320 - 1380B-O stretchStrong
1240 - 1280C-O stretch (aryl ether)Strong

Note: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. The formation of boroxines would result in a decrease in the intensity of the O-H stretching band and the appearance of characteristic B-O-B stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For this compound (MW: 195.03), the following is expected:

Ionization Mode Expected m/z Interpretation
ESI+196.11[M+H]⁺
ESI+218.09[M+Na]⁺
ESI-194.09[M-H]⁻

Note: The exact mass and isotopic pattern will be characteristic. Boron has two main isotopes, ¹⁰B (20%) and ¹¹B (80%), which will result in a characteristic isotopic pattern for boron-containing fragments.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Due to the tendency of boronic acids to form oligomers, which can lead to broad and poorly resolved spectra, deuterated methanol (CD₃OD) is often a good solvent choice as it can break up these aggregates. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can also be used.

  • Transfer the solution to an NMR tube.

Instrumentation and Acquisition:

  • Instrument: 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

  • Instrument: Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typical spectral range: 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) may be added to the solution to enhance ionization.

Instrumentation and Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through the LC system.

    • The mass spectrum is acquired in either positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in MS-compatible Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation and Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Chemical Structure and Key Spectroscopic Correlations

structure_correlations Structure and Key Spectroscopic Correlations cluster_structure This compound cluster_nmr NMR Correlations cluster_ir IR Correlations cluster_ms MS Correlation struct CH3 | CH3-CH-CH2-O-Py-B(OH)2 H_Py Pyridine Protons (~7.0-8.4 ppm) struct->H_Py ¹H NMR H_Iso Isobutoxy Protons (~1.0-4.2 ppm) struct->H_Iso ¹H NMR C_Py Pyridine Carbons (~118-165 ppm) struct->C_Py ¹³C NMR C_Iso Isobutoxy Carbons (~19-75 ppm) struct->C_Iso ¹³C NMR OH_stretch O-H Stretch (3200-3600 cm⁻¹) struct->OH_stretch IR BO_stretch B-O Stretch (1320-1380 cm⁻¹) struct->BO_stretch IR CO_stretch C-O Stretch (1240-1280 cm⁻¹) struct->CO_stretch IR Mol_Ion Molecular Ion Peak ([M+H]⁺ at m/z 196.11) struct->Mol_Ion MS

Caption: Key correlations between the chemical structure and expected spectroscopic signals.

References

Commercial Availability and Technical Profile of 2-Isobutoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, synthetic methodologies, analytical characterization, and applications in drug discovery, with a focus on its role in cross-coupling reactions and potential interactions with biological signaling pathways.

Core Data and Commercial Availability

This compound is a commercially available reagent, facilitating its use in various research and development applications. Several chemical suppliers offer this compound in varying quantities.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 1218790-95-4[1]
Molecular Formula C₉H₁₄BNO₃[1]
IUPAC Name [2-(2-methylpropoxy)-3-pyridinyl]boronic acid[1]
Molecular Weight 195.03 g/mol [1]
Synonyms (2-Isobutoxypyridin-3-yl)boronic acid, [2-(2-METHYLPROPOXY)PYRIDIN-3-YL]BORONIC ACID, 2-(Isobutoxy)pyridine-3-boronic acid[1]

Table 2: Commercial Suppliers and Availability

SupplierCatalog NumberPurityAvailable Quantities
Dayang Chem (Hangzhou) Co.,Ltd. DC316212648>95%1 g, 5 g, 10 g, custom
Suzhou Rovathin Pharmatech Co., Ltd Not specified>97%Gram to kilogram scale
Sino Rarechem Labs Co. Ltd. Not specified>98%Gram to kilogram scale
Suzhou Vosun Chemical Co.,Ltd. Not specified>97%Gram to kilogram scale

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Metal-Halogen Exchange and Borylation

This protocol is based on general procedures for the synthesis of pyridine boronic acids.[2][3][4][5]

Reaction Scheme:

G start 2-Isobutoxy-3-bromopyridine reagents + n-BuLi + B(OiPr)₃ intermediate Lithium 2-isobutoxypyridin-3-yl triisopropoxyborate reagents->intermediate hydrolysis + H₃O⁺ product This compound hydrolysis->product

Figure 1: Proposed synthesis of this compound.

Materials:

  • 2-Isobutoxy-3-bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-isobutoxy-3-bromopyridine (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 2M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

  • Work-up: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following are standard analytical techniques and expected results.

Table 3: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessmentAromatic protons of the pyridine ring, isobutoxy group protons (methyl, methine, and methylene), and a broad singlet for the B(OH)₂ protons.
¹³C NMR Carbon skeleton confirmationAromatic carbons of the pyridine ring and aliphatic carbons of the isobutoxy group. The carbon attached to boron may be broad or unobserved.[6]
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated molecular weight (195.03 g/mol ).[1]
HPLC Purity assessmentA single major peak indicating high purity. The method must be optimized to prevent on-column hydrolysis.[7][8][9][10][11]
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for O-H (broad), C-H, C=N, C=C, and B-O stretching vibrations.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Typically requires a larger number of scans (1024-4096) with a relaxation delay of 2-5 seconds.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[8][11]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium hydroxide to improve peak shape.[7][10]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

Mass Spectrometry (MS):

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Sample Preparation: A dilute solution of the compound in methanol or acetonitrile.

  • Data Acquisition: Performed in positive ion mode.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2-Isobutoxy-3-bromopyridine 2-Isobutoxy-3-bromopyridine Metal-Halogen Exchange & Borylation Metal-Halogen Exchange & Borylation 2-Isobutoxy-3-bromopyridine->Metal-Halogen Exchange & Borylation Crude Product Crude Product Metal-Halogen Exchange & Borylation->Crude Product Recrystallization / Chromatography Recrystallization / Chromatography Crude Product->Recrystallization / Chromatography Pure this compound Pure this compound Recrystallization / Chromatography->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy HPLC Analysis HPLC Analysis Pure this compound->HPLC Analysis Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry

Figure 2: General experimental workflow for synthesis and characterization.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[12][13] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, often acting as a reversible covalent inhibitor of enzymes.[14][15]

Suzuki-Miyaura Cross-Coupling

This compound can be coupled with a wide range of aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[16][17]

G This compound This compound Pd Catalyst & Base Pd Catalyst & Base This compound->Pd Catalyst & Base Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Pd Catalyst & Base Coupled Product Coupled Product Pd Catalyst & Base->Coupled Product

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Signaling Pathways

While specific biological targets of this compound are not yet extensively documented, the broader class of boronic acids has been shown to interact with various biological systems. Phenylboronic acid, for example, has been demonstrated to inhibit cancer cell migration by affecting key signaling pathways that regulate actin dynamics.[18] Boronic acids can modulate the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42, which are crucial regulators of the actin cytoskeleton.[18] Furthermore, some studies suggest that boron-related stress signals can be transmitted through the TOR pathway.[19]

G Boronic Acid Compound Boronic Acid Compound Rho GTPases (RhoA, Rac1, Cdc42) Rho GTPases (RhoA, Rac1, Cdc42) Boronic Acid Compound->Rho GTPases (RhoA, Rac1, Cdc42) Inhibition Actin Cytoskeleton Regulation Actin Cytoskeleton Regulation Rho GTPases (RhoA, Rac1, Cdc42)->Actin Cytoskeleton Regulation Cancer Cell Migration Cancer Cell Migration Actin Cytoskeleton Regulation->Cancer Cell Migration

Figure 4: Potential signaling pathway influenced by boronic acids.

The unique ability of boronic acids to form reversible covalent bonds with diols also makes them attractive for targeting glycoproteins and other biological molecules with vicinal diol functionalities.[15] This interaction is being explored for the development of novel therapeutics and diagnostic agents.

Conclusion

This compound is a readily accessible and versatile building block with significant potential in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the known biological activities of the boronic acid pharmacophore, makes it a compound of high interest for researchers in these fields. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic applications.

References

A Comprehensive Technical Guide to the Synthetic Routes of Substituted Pyyridine-3-Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-3-boronic acids and their corresponding esters are pivotal building blocks in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides an in-depth overview of the core synthetic strategies for accessing these valuable compounds, complete with comparative data, detailed experimental protocols, and logical workflows to aid in synthetic route selection.

Core Synthetic Strategies

The synthesis of substituted pyridine-3-boronic acids can be broadly categorized into three main approaches:

  • Halogen-Metal Exchange and Borylation: This classical and widely used method involves the reaction of a substituted 3-halopyridine with an organometallic reagent, followed by quenching with a borate ester.

  • Palladium-Catalyzed Miyaura Borylation: A powerful cross-coupling reaction that directly installs a boronic ester group onto a substituted 3-halopyridine.

  • Iridium-Catalyzed C-H Borylation: A modern and atom-economical approach that enables the direct conversion of a C-H bond on the pyridine ring to a C-B bond.

The choice of synthetic route is dictated by factors such as the availability of starting materials, the nature and position of the substituents on the pyridine ring, and the desired scale of the reaction.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the synthesis of various substituted pyridine-3-boronic acids via the core synthetic strategies, allowing for easy comparison of yields and reaction conditions.

Starting MaterialProductReagents and ConditionsYield (%)Reference
3-Bromopyridine3-Pyridylboronic acid1. n-BuLi, Triisopropyl borate, Toluene/THF, -40 °C2. 2N HCl90-95[1]
3-Bromo-2-methylpyridine2-Methylpyridine-3-boronic acid1. n-BuLi, Triisopropyl borate, Toluene/THF, -78 °C to 20 °C2. 2M HCl, then 1M NaOHNot specified[2]
2,5-Dichloropyridine6-Chloropyridine-3-boronic acidRegioselective halogen-metal exchange followed by borylationGood[3]
Starting MaterialProductCatalyst and LigandBaseSolventTime (h)Temp (°C)Yield (%)Reference
3-Bromopyridine3-Pyridylboronic acid pinacol esterPd(dppf)Cl₂KOAcDioxane1280Good[4]
2,5-Dichloropyridine6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd(dppf)Cl₂KOAcDioxaneNot specifiedNot specifiedGood[3]
Starting MaterialProduct (Borylating Agent: B₂pin₂)Catalyst and LigandSolventTime (h)Temp (°C)Yield (%)Reference
2,3-Bis(trifluoromethyl)pyridine5-Borylated product[Ir(cod)OMe]₂ / dtbpyNeat168082[5]
3-Bromo-2-(trifluoromethyl)pyridine5-Borylated product[Ir(cod)OMe]₂ / dtbpyNeat28088[5]
3-Methyl-2-(trifluoromethyl)pyridine5-Borylated product[Ir(cod)OMe]₂ / dtbpyNeat168080[5]
2,6-Disubstituted Pyridines4-Borylated productsIridium catalystNeatNot specifiedNot specifiedGood to Excellent[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Lithiation/Halogen-Metal Exchange[1]

This procedure describes the synthesis of the parent 3-pyridylboronic acid from 3-bromopyridine.

Materials:

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2N)

  • Sodium hydroxide (5M)

  • Acetonitrile

  • Dry ice/acetone bath

Procedure:

  • To a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

  • Cool the mixture to -40 °C using a dry ice/acetone bath.

  • Add n-butyllithium solution (2.5 M in hexanes, 96 mL, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40 °C.

  • Stir the reaction mixture for an additional 30 minutes at -40 °C.

  • Allow the mixture to warm to -20 °C and then add 200 mL of 2N HCl solution.

  • Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer (pH ≈ 1).

  • While stirring, adjust the pH of the aqueous layer to 7.0 using 5M NaOH.

  • Cool the mixture to 0 °C and continue to stir for 1 hour to allow for crystallization.

  • Filter the resulting white solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from acetonitrile to yield tris(3-pyridyl)boroxin, which can be used as the boronic acid equivalent or converted to the boronic acid.

Protocol 2: Synthesis of a Substituted Pyridine-3-boronic Acid Ester via Miyaura Borylation[4]

This is a general procedure for the palladium-catalyzed borylation of a substituted 3-halopyridine.

Materials:

  • Substituted 3-halopyridine (e.g., 3-bromo- or 3-iodopyridine derivative)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or sealed tube under an inert atmosphere, combine the substituted 3-halopyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (3.0 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the vessel and stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyridine-3-boronic acid pinacol ester.

Protocol 3: Synthesis of a Substituted Pyridine-3-boronic Acid Ester via Iridium-Catalyzed C-H Borylation[5]

This procedure is a general method for the direct borylation of a substituted pyridine.

Materials:

  • Substituted pyridine

  • Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., THF, hexane, or neat)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a screw-capped vial with the iridium precursor (e.g., [Ir(cod)OMe]₂), the ligand (e.g., dtbpy), and the borylating agent (B₂pin₂ or HBpin).

  • Add the anhydrous solvent (if any) followed by the substituted pyridine substrate.

  • Seal the vial tightly and heat the mixture at the desired temperature (typically 80-100 °C) for the specified time (typically 16-24 hours).

  • Monitor the reaction by GC-MS or ¹H NMR analysis of an aliquot.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the substituted pyridine boronic ester. The regioselectivity of the borylation is primarily governed by steric factors, with borylation occurring at the most accessible C-H bond.

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic strategies.

Halogen_Metal_Exchange start Substituted 3-Halopyridine lithiation Halogen-Metal Exchange (-78 to -40 °C) start->lithiation organometallic Organometallic Reagent (n-BuLi or i-PrMgCl) organometallic->lithiation quench Quench lithiation->quench borate Borate Ester (e.g., B(OiPr)₃) borate->quench workup Aqueous Workup quench->workup product Substituted Pyridine-3-Boronic Acid workup->product

Halogen-Metal Exchange and Borylation Workflow

Miyaura_Borylation start Substituted 3-Halopyridine coupling Miyaura Borylation (80-100 °C) start->coupling diboron Bis(pinacolato)diboron (B₂pin₂) diboron->coupling catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) catalyst->coupling base Base (e.g., KOAc) base->coupling purification Purification (Chromatography) coupling->purification product Substituted Pyridine-3-Boronic Acid Pinacol Ester purification->product CH_Borylation start Substituted Pyridine activation C-H Activation/Borylation (80-100 °C, Neat or Solvent) start->activation borylating_agent Borylating Agent (B₂pin₂ or HBpin) borylating_agent->activation catalyst Iridium Catalyst & Ligand ([Ir(cod)OMe]₂ / dtbpy) catalyst->activation purification Purification (Chromatography) activation->purification product Regioisomeric Mixture of Substituted Pyridine Boronic Esters purification->product Nilotinib_Synthesis_Pathway cluster_synthesis Synthesis of Nilotinib cluster_moa Mechanism of Action boronic_acid Pyridine-3-boronic acid derivative suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki pyrimidine_halide Substituted aminopyrimidine halide pyrimidine_halide->suzuki nilotinib Nilotinib suzuki->nilotinib bcr_abl Bcr-Abl Kinase (constitutively active) nilotinib->bcr_abl binds to ATP-binding site inhibition Inhibition phosphorylation Substrate Phosphorylation bcr_abl->phosphorylation atp ATP atp->phosphorylation substrate Substrate Protein substrate->phosphorylation downstream Downstream Signaling (Cell Proliferation, Survival) phosphorylation->downstream

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Isobutoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a wide array of pharmaceuticals and functional materials. 2-Isobutoxypyridine-3-boronic acid is a valuable building block for introducing a substituted pyridine ring, a common feature in biologically active molecules.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. It includes recommended reaction conditions, catalyst selection, and a general experimental workflow.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a base.[1][2] The reaction is widely used due to its mild conditions, tolerance of numerous functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1]

General Experimental Protocol

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, chloride, iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the ligand (if used).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (2.0-3.0 equivalents) followed by the anhydrous solvent.

  • Reaction Execution: Stir the mixture at the desired temperature (ranging from room temperature to reflux, commonly 80-110 °C) for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[1]

Data Presentation: Recommended Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling can vary significantly based on the specific substrates used. Below are tables summarizing common conditions for the coupling of pyridine-containing boronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst and Ligand Selection

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None2-5A common and often effective catalyst.
PdCl₂(dppf)dppf (in complex)2-5Effective for a broad range of substrates, including heteroaryl couplings.[3]
Pd₂(dba)₃P(t-Bu)₃, SPhos, XPhos1-3Bulky phosphine ligands can be very effective, especially for challenging couplings.[2][4]
Pd(OAc)₂PCy₃2-5Often used for couplings involving triflates.[2]

Table 2: Base and Solvent Systems

BaseSolventTemperature (°C)Notes
K₂CO₃Dioxane/H₂O (e.g., 4:1)80-100A widely used and generally effective combination.
Cs₂CO₃Dioxane80-110A stronger base that can be beneficial for less reactive substrates.
K₃PO₄Toluene100-110Often used with sterically hindered substrates.
Na₂CO₃THF/H₂O (e.g., 4:1)65A milder base, suitable for substrates with base-sensitive functional groups.[4]
KFDioxane80-100Can be effective and is sometimes used with boronate esters.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol described above.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Aryl Halide, This compound, Catalyst, Ligand B Purge with Inert Gas A->B C Add Base and Solvent B->C D Heat and Stir (Monitor Progress) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OH)₂ (Boronic Acid) transmetalation Transmetalation r2b->transmetalation base Base base->r2b activation product R¹-R² oxidative_addition->transmetalation R¹-Pd(II)-X(L₂) reductive_elimination Reductive Elimination transmetalation->reductive_elimination R¹-Pd(II)-R²(L₂) reductive_elimination->pd0 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Isobutoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoborane and an organic halide or triflate is particularly vital in the pharmaceutical and agrochemical industries for the construction of complex biaryl and heteroaryl scaffolds.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-isobutoxypyridine-3-boronic acid with various aryl and heteroaryl halides. The resulting 3-aryl-2-isobutoxypyridine core is a valuable structural motif in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The isobutoxy group at the 2-position can influence the molecule's electronic properties, solubility, and metabolic stability, making this building block of significant interest in drug discovery programs.

Challenges in the cross-coupling of pyridine-containing boronic acids, such as this compound, often include the potential for catalyst inhibition by the pyridine nitrogen and competitive protodeboronation of the boronic acid. Therefore, careful selection and optimization of the catalyst, ligand, base, and solvent system are crucial for achieving high yields and purity.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the this compound (R²-B(OH)₂) forms a boronate species, which then transfers its organic group (the 2-isobutoxypyridinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 3-aryl-2-isobutoxypyridine product (R¹-R²), regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Data Presentation: Reaction Components and Conditions

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following tables summarize typical catalysts, ligands, bases, and solvents used for analogous electron-rich and sterically hindered pyridine boronic acids. These tables provide a strong starting point for reaction optimization.

Table 1: Common Palladium Catalysts and Ligands

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine2 - 5A common, general-purpose catalyst. May be less effective for challenging substrates.
Pd(dppf)Cl₂dppf1 - 3Often effective for a broad range of substrates, including heteroaromatics.
Pd(OAc)₂SPhos1 - 3Bulky, electron-rich phosphine ligand, good for sterically hindered substrates.
Pd(OAc)₂XPhos1 - 3Another effective Buchwald ligand for challenging couplings.
Pd₂(dba)₃RuPhos1 - 3Useful for electron-rich and sterically demanding coupling partners.

Table 2: Bases and Solvents

BaseEquivalentsSolvent SystemTypical Temperature (°C)
K₂CO₃2 - 31,4-Dioxane / H₂O80 - 110
K₃PO₄2 - 3Toluene or 2-MeTHF90 - 120
Cs₂CO₃2 - 31,4-Dioxane or Toluene80 - 110
Na₂CO₃2 - 3DMF / H₂O or ACN / H₂O80 - 100

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the specific catalyst, ligand, base, solvent, temperature, and reaction time will be necessary for each unique substrate combination.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides or iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/heteroaryl halide (1.0 equivalent)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, which can be beneficial in minimizing the decomposition of sensitive substrates.

Materials:

  • This compound (1.5 equivalents)

  • Aryl/heteroaryl halide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl/heteroaryl halide, this compound, cesium carbonate, Pd(OAc)₂, and SPhos.

  • Add anhydrous 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 20-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Ensure the reaction was performed under strictly inert conditions as oxygen can deactivate the palladium catalyst.

    • Check the quality of the boronic acid, which can degrade over time. Consider using the more stable pinacol ester or trifluoroborate salt derivatives.

    • The catalyst or ligand may be inactive. Try a different palladium source or a fresh batch of catalyst and ligand. Bulky, electron-rich phosphine ligands are often beneficial for challenging couplings.

    • The base may not be optimal. For less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

  • Significant Protodeboronation:

    • This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be prevalent with electron-rich heteroaryl boronic acids.

    • Using the corresponding boronic ester (e.g., pinacol ester) can mitigate this issue by providing a slow release of the boronic acid.

    • Anhydrous conditions may be beneficial.

  • Difficulty in Purification:

    • If the product is polar, it may be challenging to separate from polar byproducts. Consider using a different solvent system for chromatography or reverse-phase chromatography.

Safety Precautions

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure, such as in a microwave reactor, should be conducted with appropriate safety shields and pressure-rated vessels.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

The palladium-catalyzed cross-coupling of this compound is a valuable transformation for the synthesis of functionalized pyridine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct a wide array of biaryl and heteroaryl compounds for applications in drug discovery and materials science.

Application Notes and Protocols for Optimal Base Selection in Suzuki-Miyaura Coupling of 2-Isobutoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 2-alkoxy-3-arylpyridines is of significant interest in medicinal chemistry and materials science, as this scaffold is present in numerous biologically active compounds. A key parameter in the success of the Suzuki-Miyaura coupling is the selection of an appropriate base, which plays a critical role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.

This document provides detailed application notes and protocols for the selection of an optimal base for the Suzuki-Miyaura coupling of 2-isobutoxypyridine-3-boronic acid with various aryl halides. While specific quantitative data for this exact substrate is not extensively available in the literature, the following data, based on analogous 2-substituted pyridine systems, serves as an excellent starting point for reaction optimization.

The Role of the Base in the Catalytic Cycle

The base in a Suzuki-Miyaura reaction serves multiple purposes. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium catalyst.[1][2] The choice of base can significantly influence reaction rates and yields. Common bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength, solubility, and nature of the cation of the base can all impact the reaction outcome. For instance, cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can accelerate challenging couplings.[1] Potassium phosphate (K₃PO₄) is another effective base, particularly for difficult couplings involving heteroaryl substrates.[2]

Data Presentation: Base Screening for a Model Suzuki-Miyaura Coupling

The following table summarizes the results of a base screening for a model Suzuki-Miyaura coupling of a substituted pyridine with an arylboronic acid. These results provide a valuable reference for selecting a starting point for the optimization of the reaction with this compound.

Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling Reaction

EntryBase (3.0 equiv.)Solvent SystemTemperature (°C)Yield (%)Notes
1K₃PO₄1,4-Dioxane/H₂O (4:1)10075Often a robust choice for heteroaromatic couplings.
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)10072High solubility can be advantageous.
3K₂CO₃1,4-Dioxane/H₂O (4:1)10068A common and cost-effective option.
4Na₂CO₃1,4-Dioxane/H₂O (4:1)10055Generally less effective than K₂CO₃ or Cs₂CO₃.
5LiOᵗBuDioxane/H₂O (4:1)100Good to ExcellentA strong base, can be effective for challenging couplings.

Note: Data is representative of typical Suzuki-Miyaura couplings of substituted pyridines and should be used as a guideline for optimization.

Experimental Protocols

This section provides a detailed, generalized protocol for screening bases in the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:
  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

General Experimental Protocol for Base Screening:
  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe. A common choice is a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the vessel and ensure the inert atmosphere is maintained by evacuating and backfilling with inert gas three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-isobutoxy-3-arylpyridine.

Mandatory Visualizations

Logical Workflow for Base Selection

Base_Selection_Workflow cluster_0 Initial Screening cluster_1 Optimization Start Start Select_Bases Select Common Bases (K3PO4, Cs2CO3, K2CO3) Start->Select_Bases Run_Reactions Run Small-Scale Reactions (Protocol 1) Select_Bases->Run_Reactions Analyze_Results Analyze Yields by TLC/LC-MS Run_Reactions->Analyze_Results Low_Yield Low Yield? Analyze_Results->Low_Yield Consider_Stronger_Bases Consider Stronger Bases (e.g., LiOtBu) or Different Solvent Low_Yield->Consider_Stronger_Bases Yes High_Yield High Yield Low_Yield->High_Yield No Vary_Stoichiometry Vary Base Stoichiometry (2.0-3.5 equiv.) Consider_Stronger_Bases->Vary_Stoichiometry Proceed_to_Scale-Up Proceed to Scale-Up High_Yield->Proceed_to_Scale-Up

Caption: Workflow for base selection and optimization in Suzuki coupling.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_R1 R1-Pd(II)L2-X OxAdd->PdII_R1 Transmetalation Transmetalation (R2-B(OR')3-) PdII_R1->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Boronic_Acid R2-B(OH)2 Boronate [R2-B(OH)3]- Boronic_Acid->Boronate + Base Base Base (e.g., K3PO4) Boronate->Transmetalation

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Isobutoxypyridine-3-boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-isobutoxypyridine-3-boronic acid and various aryl halides. This transformation is a powerful tool for the synthesis of 2-isobutoxy-3-arylpyridines, which are valuable scaffolds in medicinal chemistry and materials science. The following sections detail the reaction principles, optimized protocols, and expected outcomes based on established Suzuki-Miyaura coupling methodologies.

Reaction Principle

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. The reaction typically proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2][3]

Experimental Protocols

This section outlines a general and a more specific protocol for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standard set of conditions that can be adapted for a wide range of aryl halides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol). If a solid ligand is used, it should be added at this stage.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Specific Conditions for Coupling with an Aryl Bromide

This protocol details a more specific set of conditions that have been found to be effective for the coupling of heteroaryl boronic acids.[4][5][6]

Materials:

  • This compound (1.2 mmol, 1.2 eq)

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Na₃PO₄ (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound, the aryl bromide, Pd(dppf)Cl₂, and Na₃PO₄.

  • Seal the vial with a cap containing a septum.

  • Evacuate and backfill the vial with argon three times.

  • Add 1,4-dioxane and water via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir the mixture for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired 2-isobutoxy-3-arylpyridine.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled based on typical outcomes for similar Suzuki coupling reactions reported in the literature.[4][5][6]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285-95
24-BromoanisolePd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O1101880-90
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₃PO₄DMF100890-98
44-ChlorobenzonitrilePd(OAc)₂ (2) + SPhos (4)K₃PO₄Dioxane1102470-85
52-BromopyridinePd(dppf)Cl₂ (3)Na₃PO₄Dioxane/H₂O1001665-80
63-IodothiophenePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001275-88

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Suzuki-Miyaura Coupling A 1. Add Reactants & Catalyst (Boronic Acid, Aryl Halide, Pd Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Work-up (Cool, Dilute, Wash) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

G Generalized Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_reactants cluster_products A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂-X B->C D Transmetalation C->D E Ar-Pd(II)L₂-R D->E F Reductive Elimination E->F F->A P1 Ar-R F->P1 R1 Ar-X R1->B R2 R-B(OH)₂ R2->D Base Base Base->D

Caption: A diagram showing the key steps of the palladium-catalyzed Suzuki-Miyaura coupling cycle.

References

The Role of 2-Isobutoxypyridine-3-boronic Acid in the Development of IRAK4 Inhibitors for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Isobutoxypyridine-3-boronic acid has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key serine/threonine kinase that plays a central role in the innate immune response. It acts as an essential upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target. The unique structural features of this compound allow for its effective incorporation into drug candidates, primarily through Suzuki-Miyaura cross-coupling reactions, to generate novel therapeutics for conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2]

Application in the Synthesis of IRAK4 Inhibitors

This compound serves as a key reagent in the synthesis of a class of potent IRAK4 inhibitors characterized by a pyrazolopyrimidine core. In this context, the boronic acid is utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a halogenated pyrazolopyrimidine scaffold. This reaction forms a crucial carbon-carbon bond, attaching the 2-isobutoxypyridine moiety to the core structure of the inhibitor. This specific substitution has been shown to be vital for achieving high potency and selectivity for the IRAK4 kinase.

The isobutoxy group provides a desirable lipophilic character, which can enhance cell permeability and oral bioavailability of the final compound. The pyridine nitrogen can participate in hydrogen bonding interactions within the kinase active site, contributing to the overall binding affinity. The development of these IRAK4 inhibitors represents a significant advancement in the pursuit of targeted therapies for a range of debilitating inflammatory and autoimmune disorders.

Quantitative Data of IRAK4 Inhibitors Synthesized with this compound

The following table summarizes the in vitro activity of representative IRAK4 inhibitors synthesized using this compound, as disclosed in patent literature. The data highlights the high potency of these compounds, with IC50 values in the low nanomolar range.

Compound IDMolecular StructureIRAK4 IC50 (nM)
Example 17-amino-1-(cis-4-hydroxycyclohexyl)-3-(2-isobutoxypyridin-3-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one5.6
Example 27-amino-1-(trans-4-hydroxycyclohexyl)-3-(2-isobutoxypyridin-3-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one3.3
Example 37-amino-3-(2-isobutoxypyridin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one2.5

Experimental Protocols

Synthesis of 7-amino-1-(trans-4-hydroxycyclohexyl)-3-(2-isobutoxypyridin-3-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one (Example 2)

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a potent IRAK4 inhibitor.

Materials:

  • 3-bromo-7-chloro-1-(trans-4-hydroxycyclohexyl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a reaction vessel, add 3-bromo-7-chloro-1-(trans-4-hydroxycyclohexyl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one (1 equivalent), this compound (1.5 equivalents), and sodium carbonate (3 equivalents).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents) to the reaction mixture. Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the vessel.

  • Reaction: The reaction mixture is heated to 90 °C and stirred for 12-18 hours. The progress of the reaction is monitored by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired product, 7-amino-1-(trans-4-hydroxycyclohexyl)-3-(2-isobutoxypyridin-3-yl)-1,6-dihydropyrazolo[4,3-d]pyrimidin-5(4H)-one.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Nuclear Translocation

Caption: Simplified IRAK4 signaling pathway.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Work-up & Purification Halogenated_Scaffold Halogenated Pyrazolopyrimidine Reaction_Setup Combine Reactants & Catalyst Halogenated_Scaffold->Reaction_Setup Boronic_Acid 2-Isobutoxypyridine- 3-boronic acid Boronic_Acid->Reaction_Setup Catalyst Pd(dppf)Cl2 Catalyst->Reaction_Setup Base Na2CO3 Base->Reaction_Setup Inert_Atmosphere Evacuate & Backfill with N2/Ar Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Dioxane/Water Inert_Atmosphere->Solvent_Addition Heating Heat to 90°C Solvent_Addition->Heating Workup Aqueous Work-up & Extraction Heating->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product Pure IRAK4 Inhibitor Purification->Final_Product

References

Application Notes and Protocols for the Use of 2-Isobutoxypyridine-3-boronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-isobutoxypyridine-3-boronic acid in carbon-carbon (C-C) bond formation, with a particular focus on its application in the synthesis of biologically active molecules. This document details the Suzuki-Miyaura cross-coupling reaction, providing specific experimental protocols, quantitative data, and an overview of the relevance of the resulting compounds in targeting key cellular signaling pathways.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is characterized by its mild conditions and high tolerance for a wide variety of functional groups, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

This compound is a valuable building block in this context, offering a substituted pyridine moiety that is a common feature in many biologically active compounds. Its application is particularly notable in the development of kinase inhibitors, specifically those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

C-C Bond Formation via Suzuki-Miyaura Coupling

The primary application of this compound in C-C bond formation is through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the coupling of the 3-pyridyl group of the boronic acid with various aryl and heteroaryl halides.

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Boronic_Acid This compound Coupled_Product Coupled Product Boronic_Acid->Coupled_Product Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product Catalyst Pd Catalyst Catalyst->Coupled_Product Pd(0)/Pd(II) catalytic cycle Base Base Base->Coupled_Product Solvent Solvent Solvent->Coupled_Product

Caption: Generalized Suzuki-Miyaura coupling reaction.

Quantitative Data Presentation

The following table summarizes the results of Suzuki-Miyaura coupling reactions between this compound and various aryl/heteroaryl halides.

EntryAryl/Heteroaryl Halide (R-X)CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-fluoro-3-(pyridin-2-yl)imidazo[1,2-a]pyrazinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001678
22-Chloro-5-iodo-3-methyl-quinoxalinePdCl₂(dppf)Na₂CO₃1,4-Dioxane/H₂O901285
34-Bromo-N-(tert-butyl)benzenesulfonamidePd(dppf)Cl₂K₂CO₃Acetonitrile/H₂O80492
42-bromo-5-fluoropyrimidinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95388
58-bromo-2-chloroimidazo[1,2-a]pyridine[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)K₃PO₄1,4-Dioxane1101875

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a standard set of conditions for the coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants, Catalyst, and Base Inert Purge with Inert Gas Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

Compounds synthesized using this compound have shown significant potential as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation.

Inhibitors derived from this compound, such as derivatives of imidazo[1,2-a]pyridines, can effectively block this pathway by binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 and the subsequent downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Inhibitor (derived from 2-isobutoxypyridine- 3-boronic acid) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. The methodologies presented here provide a robust framework for researchers to utilize this building block in their synthetic endeavors. The demonstrated application of its derivatives as potent inhibitors of the PI3K/Akt/mTOR signaling pathway highlights its significance in the field of drug discovery and development, particularly for oncology. Further exploration of the reaction scope and the biological activities of the resulting compounds is a promising area for future research.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Electron-Rich Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures. Electron-rich pyridine moieties are prevalent scaffolds in many biologically active compounds. However, the use of electron-rich pyridine boronic acids in Suzuki-Miyaura couplings presents unique challenges, primarily due to the increased susceptibility of the boronic acid to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1][2]

These application notes provide a detailed protocol and a summary of reaction conditions for the successful Suzuki-Miyaura cross-coupling of electron-rich pyridine boronic acids with various aryl and heteroaryl halides. The information is intended to guide researchers in overcoming common challenges and achieving optimal yields in their synthetic endeavors.

Challenges in Cross-Coupling with Electron-Rich Pyridine Boronic Acids

The primary challenge in utilizing electron-rich pyridine boronic acids is their inherent instability, which often leads to low yields of the desired coupled product. This instability is exacerbated by the electron-donating groups on the pyridine ring, which increase the electron density at the carbon-boron bond and make it more susceptible to cleavage by protons (protodeboronation).[1][2] This issue is particularly pronounced for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[1]

Key factors contributing to the difficulty of these couplings include:

  • Protodeboronation: This is the most significant side reaction, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the corresponding unsubstituted pyridine. This reaction is often promoted by the presence of water and certain bases.[1][2]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]

  • Slow Transmetalation: The rate of the crucial transmetalation step in the catalytic cycle can be influenced by the electronic properties of the pyridine boronic acid.

To address these challenges, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential. The use of more stable boronic acid derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, can also be an effective strategy to mitigate protodeboronation.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an electron-rich pyridine boronic acid with an aryl or heteroaryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Electron-rich pyridine boronic acid (1.0 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF, often with a co-solvent like water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), the electron-rich pyridine boronic acid (1.0-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, and base is critical for the success of the cross-coupling reaction. The following tables summarize the performance of different catalytic systems in the Suzuki-Miyaura coupling of various electron-rich pyridine boronic acids.

Table 1: Coupling of Methoxy-Substituted Pyridine Boronic Acids

Pyridine Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂OReflux869[3]
2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (1)-Na₂CO₃ (2)1,4-Dioxane/H₂OReflux837[3]
(4-Methoxypyridin-2-yl)boronic acid4-BromoanisolePd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (3)1,4-Dioxane/H₂OReflux8-1270-90[4]
(4-Methoxypyridin-2-yl)boronic acid4-BromobenzonitrilePd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (3)1,4-Dioxane/H₂OReflux8-1260-85[4]
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane65-51[5]
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane100-82[5]

Table 2: Coupling of Amino-Substituted Pyridine Boronic Acids and Related Substrates

Pyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Dioxane1002499[6]
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Dioxane1002482[6]
2-Amino-5-bromopyrazine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂OReflux869[3]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (10)-K₃PO₄ (2)1,4-Dioxane/H₂O85-95-75[7]

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: Aryl Halide Pyridine Boronic Acid Base Catalyst/Ligand inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor Progress) solvent->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract cool->extract purify Dry, Concentrate, and Purify extract->purify product Isolated Coupled Product purify->product

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Biaryl Base Base Base->Transmetal Boronic R²-B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Isobutoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields in Suzuki-Miyaura cross-coupling reactions involving 2-isobutoxypyridine-3-boronic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?

Low yields with this substrate can stem from a combination of factors related to its specific structure. The primary culprits are often steric hindrance, catalyst deactivation, and potential protodeboronation.[1][2]

  • Steric Hindrance: The bulky isobutoxy group at the 2-position, ortho to the boronic acid, can sterically impede the transmetalation and reductive elimination steps of the catalytic cycle.[1][3]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering its catalytic activity.[1][2]

  • Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[2]

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][4]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[4]

Q2: What are the initial and most critical parameters I should check when troubleshooting a low-yield reaction?

When a Suzuki coupling reaction with this compound underperforms, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow

start Low Yield Observed check_reagents Verify Reagent Purity and Integrity (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvent) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Catalyst, Ligand) check_conditions->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base failure Persistently Low Yield (Consider alternative coupling strategy) optimize_catalyst->failure No Improvement optimize_solvent_temp Adjust Solvent and Temperature optimize_base->optimize_solvent_temp optimize_base->failure No Improvement success Improved Yield optimize_solvent_temp->success optimize_solvent_temp->failure No Improvement

Caption: A workflow diagram for troubleshooting low yields.

Q3: Which catalyst and ligand combination is recommended for this sterically hindered pyridine boronic acid?

Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The use of bulky, electron-rich phosphine ligands is crucial.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective.[1][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which can accelerate both oxidative addition and reductive elimination, overcoming steric challenges.[1][4]

  • Recommended Precatalysts: Consider using air-stable Pd(II) precatalysts that are efficiently reduced in situ, such as palladacycles (e.g., XPhos Pd G3).[4]

Q4: How does the choice of base impact the reaction, and which bases should I screen?

The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][5] The choice of base can significantly influence the reaction yield.[2]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[2]

  • For Challenging Couplings: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in difficult couplings.[2] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be beneficial.[6][7]

Q5: What are the most common side reactions with this compound and how can I minimize them?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom.[2] To minimize this, you can:

    • Use a less aqueous solvent system or anhydrous conditions if possible.

    • Consider converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[2]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[2][4] To reduce homocoupling:

    • Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2][4]

    • Use a direct Pd(0) source or a highly efficient precatalyst system.[2]

Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving challenging pyridine-containing or sterically hindered substrates. This data, derived from analogous systems, can guide the optimization of your reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference Substrate
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100HighSterically hindered aryl chlorides
Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane80HighSterically hindered aryl bromides
Pd(dppf)Cl₂ (5)-Na₂CO₃DMF90Moderate2-Chloropyridine derivatives
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100LowSterically hindered pyrimidines[8]

Table 2: Effect of Base on Yield

Catalyst/LigandBase (equiv)SolventTemperature (°C)Yield (%)Reference Substrate
Pd(dppf)Cl₂K₃PO₄ (3)Dioxane100GoodPyridine boronic acids[9]
Pd(dppf)Cl₂Na₂CO₃ (3)Dioxane100ModeratePyridine boronic acids[9]
Pd(OAc)₂/SPhosCs₂CO₃ (2)Toluene100High2-Chloropyridines[10]
Pd(OAc)₂/SPhosK₂CO₃ (2)Toluene100Moderate2-Chloropyridines

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Experimental Workflow

reagents 1. Combine aryl halide, boronic acid, and base in an oven-dried flask. inert 2. Seal, evacuate, and backfill with inert gas (e.g., Argon). reagents->inert catalyst 3. Add Pd catalyst and ligand under inert atmosphere. inert->catalyst solvent 4. Add degassed solvent via syringe. catalyst->solvent reaction 5. Heat and stir for specified time. solvent->reaction monitoring 6. Monitor progress (TLC, LC-MS). reaction->monitoring workup 7. Cool, dilute with organic solvent, and perform aqueous wash. monitoring->workup purification 8. Dry, concentrate, and purify via chromatography. workup->purification

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[9]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[4]

  • Solvent Addition: Add the degassed solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Decision Tree for Reaction Optimization

start Low Yield with This compound catalyst_q Using a standard catalyst (e.g., Pd(PPh₃)₄)? start->catalyst_q catalyst_a Switch to a bulky, electron-rich ligand system (e.g., XPhos, SPhos) with a suitable Pd source. catalyst_q->catalyst_a Yes base_q Is protodeboronation or homocoupling observed? catalyst_q->base_q No catalyst_a->base_q base_a_deboronation Consider using a pinacol ester derivative of the boronic acid. Screen non-aqueous or milder bases. base_q->base_a_deboronation Protodeboronation base_a_homocoupling Ensure rigorous degassing. Use a Pd(0) source or efficient precatalyst. base_q->base_a_homocoupling Homocoupling temp_q Is the reaction sluggish with no byproduct formation? base_q->temp_q No end Optimized Conditions base_a_deboronation->end base_a_homocoupling->end temp_a Gradually increase reaction temperature. Consider a higher-boiling solvent (e.g., Toluene, Dioxane). temp_q->temp_a Yes temp_q->end No temp_a->end

Caption: Decision tree for optimizing key reaction components.

References

Technical Support Center: 2-Isobutoxypyridine-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-isobutoxypyridine-3-boronic acid.

This guide is designed to help you diagnose and resolve issues such as low yield, byproduct formation, and reaction stalling. Below you will find detailed troubleshooting advice, experimental protocols, and data to optimize your cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 2-isobutoxypyridine as a byproduct and reduces the yield of the desired coupled product. Homocoupling is the self-coupling of the boronic acid to form a symmetrical bipyridine, which is often promoted by the presence of oxygen.

Q2: Why is this compound prone to protodeboronation?

A2: Pyridine boronic acids, particularly those with a nitrogen atom at the 2-position, are susceptible to protodeboronation.[1] The basic nitrogen atom can influence the electronic properties of the molecule and participate in decomposition pathways. For some pyridine boronic acids, the rate of protodeboronation can be pH-dependent, with zwitterionic species formed under neutral conditions being highly reactive towards this side reaction.[2]

Q3: How can I minimize homocoupling of this compound?

A3: Homocoupling is primarily an oxygen-mediated process.[3] Therefore, rigorous degassing of solvents and reaction mixtures is the most critical step to prevent this side reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen. Using a direct Pd(0) source as a catalyst can also sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.

Q4: My reaction is not going to completion, and I see a lot of starting material. What should I do?

A4: Incomplete conversion can be due to several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[4] Using bulky, electron-rich phosphine ligands can help mitigate this. Also, ensure your reagents are pure and the reaction conditions are optimal. A troubleshooting workflow for low yield is provided below.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Cross-Coupled Product

Low yields are a common issue and can often be traced back to several factors. Use the following guide to troubleshoot your reaction.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Impurity Found & Rectified optimize_catalyst Optimize Catalyst System (Ligand, Palladium Source) check_conditions->optimize_catalyst Conditions OK check_conditions->success Conditions Optimized use_stable_boronate Consider More Stable Boronic Acid Derivative optimize_catalyst->use_stable_boronate Optimization Fails optimize_catalyst->success System Optimized use_stable_boronate->success Derivative Works reaction_setup cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add solid reagents: - this compound (1.2 eq) - Aryl halide (1.0 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Ligand (if needed) inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent heat Heat with Stirring (e.g., 80-100 °C, 12-24 h) solvent->heat cool Cool to Room Temperature heat->cool extract Aqueous Work-up & Extraction cool->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify competing_pathways cluster_reactants Reactants cluster_products Products boronic_acid This compound protodeboronation_product Protodeboronation Product (2-Isobutoxypyridine) boronic_acid->protodeboronation_product Side Reaction 1 (H₂O, Heat) homocoupling_product Homocoupling Product (Bi-pyridine) boronic_acid->homocoupling_product Side Reaction 2 (O₂, Pd Catalyst) catalytic_cycle Suzuki-Miyaura Catalytic Cycle boronic_acid->catalytic_cycle aryl_halide Aryl Halide aryl_halide->catalytic_cycle catalyst Pd(0) Catalyst catalyst->catalytic_cycle desired_product Desired Cross-Coupled Product catalytic_cycle->desired_product Productive Pathway

References

Technical Support Center: Preventing Protodeboronation of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of using pyridine boronic acids in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a pyridine boronic acid, is broken and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a highly undesirable side reaction in applications like Suzuki-Miyaura cross-coupling because it consumes the nucleophilic coupling partner. This leads to reduced yields of the desired product and generates a pyridine byproduct that can complicate purification.[2][3] Pyridine boronic acids, particularly 2-pyridine boronic acid, are notoriously unstable and prone to this decomposition pathway.[2][4][5]

Q2: What is the primary mechanism that makes 2-pyridine boronic acid so susceptible to protodeboronation?

A2: Unlike many simple aryl boronic acids, which are most susceptible to protodeboronation under strongly basic conditions, 2-pyridine boronic acid has a unique decomposition mechanism.[1][2] Under neutral pH conditions, it can form a zwitterionic species.[1][2] This zwitterionic intermediate is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine product.[1] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[1][2]

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several factors in your experimental setup can significantly impact the extent of protodeboronation:

  • pH: The reaction pH is a critical factor as it controls the speciation of the boronic acid.[1][2] For 2-pyridine boronic acids, the maximum rate of decomposition is often observed at or near neutral pH.[1][2]

  • Temperature: Higher reaction temperatures accelerate the rate of both the desired coupling and the undesired protodeboronation.[3][6]

  • Base: The choice and concentration of the base are crucial. While necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote protodeboronation for many boronic acids.[3][7][8][9]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands is vital. A highly active catalyst can promote rapid cross-coupling that outcompetes the protodeboronation side reaction.[1] However, some ligands, particularly bulky phosphine ligands, can paradoxically promote palladium-catalyzed protodeboronation.[7][8][9][10]

  • Solvent: The choice of solvent can affect reagent solubility and the stability of intermediates. The presence of water can serve as the proton source for the reaction.[2][3]

Q4: Are boronic esters of pyridines more stable than the corresponding boronic acids?

A4: Yes, converting the boronic acid to a more stable derivative like a boronic ester is a highly effective strategy to prevent protodeboronation.[6][11] Pinacol esters are common and offer increased stability.[6][12] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, known for their high stability and ability to slowly release the boronic acid under reaction conditions, which keeps the concentration of the unstable free boronic acid low.[1][13][14][15]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with pyridine boronic acids.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired product; significant amount of protodeboronated pyridine observed. 1. Decomposition of Boronic Acid: The free pyridine boronic acid is degrading under the reaction conditions. 2. Suboptimal pH: The reaction is running at a pH that favors the reactive zwitterionic intermediate (for 2-pyridyl systems). 3. High Temperature: The reaction temperature is excessively high, accelerating protodeboronation.[6] 4. Inefficient Catalyst: The cross-coupling reaction is too slow, allowing time for protodeboronation to occur.1. Use a Stable Boronic Acid Derivative: Switch from the free boronic acid to a more stable pinacol ester or MIDA boronate.[1][6] 2. Optimize Base and pH: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.[6] This can shift the pH away from the optimal range for protodeboronation. 3. Lower the Temperature: Attempt the reaction at the lowest possible temperature that still allows for efficient coupling (e.g., 60-80 °C).[6] 4. Use a Highly Active Catalyst System: Employ a modern, highly active catalyst system (e.g., a Buchwald-type ligand with a suitable palladium precatalyst) to accelerate the desired cross-coupling.[16]
Reaction is sluggish and incomplete, even with a stable boronic ester. 1. Poor Catalyst Activity: The catalyst may be deactivated or not active enough for the specific substrates. 2. Inert Atmosphere Not Maintained: Oxygen can deactivate palladium catalysts.[3] 3. Incorrect Stoichiometry: An insufficient amount of the boronic ester may be present.1. Screen Catalysts and Ligands: Experiment with different palladium precatalysts and electron-rich, bulky phosphine ligands. 2. Ensure Inert Conditions: Thoroughly degas the solvent and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).[3] 3. Adjust Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic ester.[6]
Formation of significant side products other than the protodeboronated pyridine. 1. Homocoupling: The boronic acid or aryl halide is coupling with itself.1. Ensure Inert Atmosphere: Oxygen can promote homocoupling reactions.[3] 2. Optimize Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[3] 3. Lower Reaction Temperature: Reducing the temperature may decrease the rate of homocoupling.[3]

Data Presentation: Impact of Reaction Parameters

The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends and the relative impact of various parameters on minimizing this side reaction.

Parameter Change to Minimize Protodeboronation Rationale Relative Impact
Boron Reagent Switch from Boronic Acid to MIDA Boronate or Pinacol EsterIncreases stability and/or provides slow release of the active species, keeping its concentration low.[1][13]High
Base Use a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃)Avoids strongly basic conditions that can promote protodeboronation and helps control pH.[6]Medium-High
Temperature Run reaction at the lowest effective temperatureSlows the rate of the protodeboronation side reaction.[6]Medium
Catalyst System Use a highly active catalyst/ligand combinationA fast cross-coupling reaction can outcompete the slower protodeboronation pathway.[1]Medium
Water Content Use anhydrous solvents or a carefully controlled amount of waterExcess water can act as a proton source, facilitating protodeboronation.[6]Low-Medium

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Pyridine Boronic Acid Pinacol Ester

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine boronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[6]

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[6]

Protocol 2: Slow-Release Cross-Coupling Using an Air-Stable Pyridine-MIDA Boronate

This protocol is designed for challenging couplings where protodeboronation is a major concern, particularly with 2-pyridyl systems.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the pyridine-MIDA boronate (1.5 equiv), K₃PO₄ (5.0 equiv), and Cu(OAc)₂ (50 mol %).[14][15]

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and phosphine ligand (e.g., XPhos-Pd-G3, 5 mol %).

  • Solvent and Additive Addition: Add anhydrous, degassed DMF via syringe to achieve a concentration of ~0.125 M with respect to the aryl halide. Add diethanolamine (DEA) (1.0 equiv) via syringe.[3]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.[3]

  • Monitoring and Workup: Monitor the reaction by LC-MS. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizations

Protodeboronation_Mechanism cluster_main Protodeboronation of 2-Pyridyl Boronic Acid (Neutral pH) cluster_prevention Prevention Pathways Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Intramolecular proton transfer Protonated Protonated Pyridine Boronic Acid Start->Protonated + H⁺ - H⁺ Boronate Pyridyl Boronate Anion Start->Boronate + OH⁻ - OH⁻ Product Protodeboronated Pyridine Zwitterion->Product Unimolecular Fragmentation (C-B Cleavage) Boron_Product B(OH)3 Acid Acidic Conditions (Low pH) Base Basic Conditions (High pH) Protonated->Acid Favored in Boronate->Base Favored in

Caption: Mechanism of protodeboronation for 2-pyridyl boronic acid at neutral pH.

Troubleshooting_Workflow Start Start: Low Yield in Suzuki-Miyaura Reaction Check_Protodeboronation Is protodeboronated side product observed (via LC-MS, NMR)? Start->Check_Protodeboronation Use_Ester Switch to a stable derivative (MIDA boronate or pinacol ester) Check_Protodeboronation->Use_Ester Yes Check_Catalyst Is catalyst system optimal? Check_Protodeboronation->Check_Catalyst No Optimize_Base Use milder base (e.g., K₃PO₄, Cs₂CO₃) Use_Ester->Optimize_Base Lower_Temp Lower reaction temperature (e.g., 60-80 °C) Optimize_Base->Lower_Temp Re_evaluate Re-evaluate Reaction Lower_Temp->Re_evaluate End Problem Resolved Re_evaluate->End Improve_Catalyst Use highly active catalyst/ligand. Increase catalyst loading. Check_Catalyst->Improve_Catalyst No Check_Catalyst->End Yes Check_Inert Check inert atmosphere setup. Degas solvents thoroughly. Improve_Catalyst->Check_Inert Check_Inert->Re_evaluate

Caption: Troubleshooting workflow for low yields in pyridine Suzuki-Miyaura reactions.

Preventative_Strategies MainGoal Minimize Protodeboronation Substrate Substrate Modification MainGoal->Substrate Conditions Reaction Condition Optimization MainGoal->Conditions Kinetics Kinetic Control MainGoal->Kinetics MIDA Use MIDA Boronate (Slow Release) Substrate->MIDA Pinacol Use Pinacol Ester (Increased Stability) Substrate->Pinacol Base Optimize Base (e.g., K₃PO₄) Conditions->Base Temp Lower Temperature Conditions->Temp Solvent Control Water Content Conditions->Solvent Catalyst Use Highly Active Catalyst System Kinetics->Catalyst

Caption: Logical relationships between strategies to prevent protodeboronation.

References

minimizing homocoupling of 2-isobutoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2-Isobutoxypyridine-3-boronic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl byproduct from the boronic acid starting material. This not only consumes the valuable boronic acid but also complicates the purification of the desired cross-coupled product. This guide addresses common issues and provides actionable solutions.

Question 1: I am observing a significant amount of the homocoupled bipyridine byproduct. What is the most likely cause?

Answer: The most frequent cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[3][4][5]

Solutions:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.[2][6] Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using the freeze-pump-thaw technique for more sensitive reactions.[6][7]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experiment, from setup to completion.[2]

Question 2: My reaction is performed under a nitrogen atmosphere, but I still see homocoupling. What other factors could be at play?

Answer: Even with careful degassing, other factors can promote homocoupling. These include the choice of palladium catalyst, the base, and the ligands.

Solutions:

  • Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes be inefficient and can be accompanied by an initial homocoupling of the boronic acid.[8] Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) that is designed to generate the active Pd(0) species cleanly and efficiently.[1][8]

  • Choice of Base: The base is crucial for activating the boronic acid, but a strong base can sometimes accelerate homocoupling.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice than strong bases like sodium hydroxide (NaOH).[6] The optimal base is often substrate-dependent and may require screening.

  • Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[4][9][10]

Question 3: What role do ligands play in minimizing homocoupling?

Answer: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. The right ligand can significantly suppress homocoupling.

Solutions:

  • Use Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[6][11] Their steric bulk can physically hinder the formation of the intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]

  • Avoid Easily Oxidized Ligands: Some simple phosphine ligands can be oxidized in the presence of trace oxygen, which can lead to the formation of palladium species that promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: Can the stability of this compound itself be an issue?

A1: Yes, heteroaryl boronic acids, including pyridine-based ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][12] This is another common side reaction that consumes your starting material. To minimize this, consider using anhydrous solvents, as water can facilitate protodeboronation.[12] If the problem persists, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) may be a viable strategy.[11][12]

Q2: How does reaction temperature affect homocoupling?

A2: Higher temperatures can sometimes increase the rate of side reactions, including homocoupling and protodeboronation.[11] It is generally advisable to run the reaction at the lowest temperature that allows for an efficient rate of the desired cross-coupling. If you are observing significant byproduct formation, consider lowering the reaction temperature.

Q3: Is there an optimal order of addition for the reagents to minimize homocoupling?

A3: A common practice to minimize side reactions is to pre-heat the mixture of the aryl halide, base, and ligand in the degassed solvent before adding the boronic acid and finally the catalyst.[2] One suggested method involves heating the catalyst, base, solvent, and the coupling partner (aryl halide) for about 10 minutes at 60-80°C before adding the boronic acid.[2] This can help ensure the catalytic cycle is initiated efficiently towards cross-coupling.

Data Presentation: Effect of Reaction Parameters on Homocoupling

The following table summarizes the qualitative effects of various reaction parameters on the formation of the homocoupling byproduct in Suzuki-Miyaura reactions. The goal is to select conditions that fall into the "Minimizes Homocoupling" column.

ParameterMinimizes HomocouplingMay Promote HomocouplingRationale
Atmosphere Rigorously inert (Argon, Nitrogen)Presence of Oxygen (Air)Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4][5]
Palladium Source Pd(0) sources (e.g., Pd₂(dba)₃), efficient pre-catalystsPd(II) sources (e.g., Pd(OAc)₂) with inefficient reductionInefficient reduction of Pd(II) to Pd(0) can lead to side reactions.[8][11]
Ligands Bulky, electron-rich (e.g., SPhos, XPhos, NHCs)Less bulky or easily oxidized ligands (e.g., PPh₃)Bulky ligands sterically hinder the formation of homocoupling intermediates.[1][6]
Base Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)Strong bases (e.g., NaOH, NaOEt)Strong bases can sometimes accelerate the rate of homocoupling.[6]
Additives Mild reducing agents (e.g., Potassium Formate)NoneAdditives can reduce any Pd(II) formed back to the active Pd(0) state.[4][9]
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures can increase the rate of side reactions.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv), and the ligand (e.g., SPhos, 1-5 mol %).[11]

  • Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three to five times to ensure all oxygen is removed.[7][11]

  • Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.[11]

  • Sparge the resulting suspension with the inert gas for 15-30 minutes to ensure thorough deoxygenation.

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst, 0.5-2.5 mol %).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[12]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[11]

Mandatory Visualizations

G cluster_start cluster_troubleshooting Troubleshooting Workflow cluster_end start Start: Significant Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 s1 Implement strict inert atmosphere techniques: - Use Schlenk line - Freeze-Pump-Thaw - Sparge solvents q1->s1 No q2 What is the Palladium source? q1->q2 Yes s1->q2 s2 Switch to a Pd(0) source (e.g., Pd2(dba)3) or an efficient pre-catalyst (e.g., Buchwald G3/G4) q2->s2 Pd(II) q3 Which ligand and base are being used? q2->q3 Pd(0) s2->q3 s3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use a weaker base (e.g., K3PO4, K2CO3). q3->s3 s4 Consider adding a mild reducing agent like Potassium Formate. s3->s4 end End: Homocoupling Minimized s4->end Suzuki_Cycles cluster_cross_coupling Desired Suzuki-Miyaura Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Cycle (Oxygen-Mediated) pd0_cc LnP(0) oa Oxidative Addition pd0_cc->oa Ar-X pd0_hc LnP(0) trans Transmetalation oa->trans Ar-Pd(II)-X re Reductive Elimination trans->re Ar-Pd(II)-Ar' re->pd0_cc Ar-Ar' boronic_acid Ar'-B(OH)2 + Base boronic_acid->trans ox Oxidation pd0_hc->ox O2 trans1 Transmetalation 1 ox->trans1 LnP(II)X2 trans2 Transmetalation 2 trans1->trans2 Ar'-Pd(II)-X re_hc Reductive Elimination trans2->re_hc Ar'-Pd(II)-Ar' re_hc->pd0_hc Ar'-Ar' boronic_acid_hc1 Ar'-B(OH)2 + Base boronic_acid_hc1->trans1 boronic_acid_hc2 Ar'-B(OH)2 + Base boronic_acid_hc2->trans2

References

Technical Support Center: Optimizing Catalyst Loading for Pyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for pyridine Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for pyridine Suzuki reactions?

A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[1] For challenging substrates, such as many pyridine derivatives, it is often advisable to begin optimization studies within a higher range of 2-5 mol% to ensure reaction initiation.[1][2] Subsequent experiments can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1]

Q2: Why am I observing low or no product yield despite using a standard catalyst loading?

Low or no product formation in pyridine Suzuki couplings is a common issue and can be attributed to several factors even with adequate catalyst loading:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3][4][5] This is a well-documented challenge, sometimes referred to as the "2-pyridyl problem".[3] The presence of other coordinating groups, like amino groups, can exacerbate this issue.[1][2][5]

  • Inefficient Oxidative Addition: The carbon-halogen bond of the pyridine electrophile may be difficult to break, leading to a slow oxidative addition step, which is often rate-determining.[6] This is particularly true for less reactive chloropyridines.[4][6]

  • Slow Transmetalation: Electron-deficient pyridyl boronic acids or their derivatives can exhibit slow rates of transmetalation, a crucial step in the catalytic cycle.[3][4]

  • Protodeboronation: The pyridine boronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water or other proton sources.[4][6][7]

Q3: When should I consider increasing the catalyst loading?

Increasing the catalyst loading, for instance from 1-2 mol% up to 5-10 mol%, can be a viable strategy to improve conversion for particularly difficult couplings.[1] This approach may help overcome partial catalyst inhibition or deactivation.[3][5] However, simply increasing the amount of catalyst is not always the most effective or economical solution. It is often more beneficial to first screen other reaction parameters such as ligand, base, solvent, and temperature.

Q4: Can a lower catalyst loading ever be beneficial?

Yes, in some instances, a lower catalyst concentration can be advantageous. Optimizing for a lower catalyst loading can help minimize side reactions such as homocoupling.[6] Furthermore, from a process chemistry perspective, minimizing the catalyst loading is crucial for reducing costs and simplifying the purification of the final product by reducing residual palladium levels. Protocols aiming for very low catalyst loadings (e.g., in the ppm range) have been developed, particularly for large-scale syntheses.[8]

Q5: How do I choose the right ligand to optimize catalyst performance?

The choice of ligand is critical for an efficient pyridine Suzuki coupling. For challenging substrates, bulky, electron-rich phosphine ligands are often more effective.[1][3][4][5][6][7] Ligands such as SPhos, XPhos, and RuPhos can promote the crucial oxidative addition step and stabilize the active catalytic species, sometimes preventing catalyst inhibition by the pyridine nitrogen.[1][3][4][5][7]

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue when developing pyridine Suzuki couplings. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is sensitive to oxidation.[6] Thoroughly degas all solvents and reagents.[6][7]

  • Reagent Quality: Verify the purity and integrity of all reagents, including the aryl halide, boronic acid (or ester), base, and solvent.[7] Boronic acids can degrade over time.

  • Catalyst Quality: Ensure the palladium catalyst has been stored under appropriate inert conditions.[1] If using a Pd(II) pre-catalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[1][9]

Troubleshooting Steps:

  • Optimize the Ligand: If using a standard ligand like PPh₃, switch to a more robust, electron-rich, and bulky ligand such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands.[3][5][7]

  • Screen Bases: The choice of base is critical. If a weak base like Na₂CO₃ or K₂CO₃ is failing, consider screening stronger or different types of bases such as K₃PO₄ or Cs₂CO₃.[4][5][6][7]

  • Vary the Solvent: The solvent can significantly impact solubility and reaction rates. Screen common Suzuki coupling solvents like dioxane, toluene, or THF, sometimes with the addition of water.[7]

  • Increase Reaction Temperature: For unreactive substrates, particularly chloropyridines, increasing the temperature to 80-120 °C may be necessary.[1][6] Microwave irradiation can also be a powerful tool to accelerate the reaction.[6][10]

  • Adjust Catalyst Loading: As a final step, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can be attempted to overcome catalyst deactivation.[3][5]

Problem: Significant Side Product Formation

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[6][7][9] Ensure rigorous exclusion of air from the reaction. Optimizing the catalyst loading (sometimes a lower concentration is better) can also minimize homocoupling.[6]

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source instead of the palladium complex.[4][6][7]

    • Solution: Use anhydrous solvents and reagents.[6][7] Consider using more stable boronic esters (e.g., pinacol esters) in place of the boronic acid.[4][6]

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: Carefully screen the base and solvent, as some combinations can promote this side reaction.[2]

Data Presentation

Table 1: General Catalyst Loading Recommendations for Pyridine Suzuki Reactions

Catalyst SystemTypical Loading (mol%)Substrate ReactivityNotes
Pd(PPh₃)₄2-5[2]Bromo/IodopyridinesA standard, air-sensitive catalyst. May be insufficient for challenging substrates.[6]
PdCl₂(dppf)3-5[2][11]Bromo/IodopyridinesOften used for a wide range of Suzuki couplings.
Pd(OAc)₂ / Ligand1-5[1]GeneralRequires an external ligand. Bulky, electron-rich phosphine ligands are recommended for pyridines.
Buchwald Precatalysts1-5[5]Chloro/BromopyridinesOften more stable and provide sustained catalytic activity.[1]

Table 2: Example Catalyst Loadings from Optimization Studies

Aryl HalideBoronic Acid/EsterCatalyst SystemCatalyst Loading (mol%)BaseSolventYield (%)Reference
2-Amino-4-bromopyridineArylboronic acidPd(OAc)₂ / SPhos2K₃PO₄1,4-Dioxane-[2]
4-Pyridinylboronic acid1-Bromo-2-fluorobenzenePd(dppf)Cl₂3K₂CO₃MeCN/H₂O (4:1)>90[11]
2,3-dichloro-4-pyridylboronic acid3-BromoquinolinePd(PPh₃)₂Cl₂ / PᵗBu₃10 (ligand)--Increased[12]
Aryl HalidePhenylboronic acidPd(PPh₃)₄5Na₂CO₃1,4-Dioxane37-69[12]

Experimental Protocols

Protocol 1: General Procedure for a Pyridine Suzuki Coupling Reaction

This protocol provides a general workflow for setting up a Suzuki coupling reaction involving a pyridyl compound.

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask or sealed vial) equipped with a magnetic stir bar, add the pyridine halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas at least three times.[2][5][6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the ligand (or the pre-catalyst) (1-5 mol%).[1][5]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Screening for Optimal Catalyst Loading

This protocol outlines a method for efficiently screening different catalyst loadings.

  • Stock Solution Preparation: Prepare a stock solution of the palladium catalyst and ligand in a degassed solvent to ensure accurate dispensing of small quantities.

  • Reaction Array Setup: In an array of reaction vials, add the pyridine halide, boronic acid derivative, and base as solids.

  • Catalyst Addition: Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%).

  • Solvent and Reaction: Add the degassed reaction solvent to each vial, seal them, and place them in a heating block set to the desired temperature.

  • Analysis: After a set reaction time, quench the reactions and analyze the conversion and yield in each vial using an internal standard with LC-MS or GC-MS. This will allow for a direct comparison of the effectiveness of each catalyst loading.

Mandatory Visualizations

troubleshooting_workflow start Low or No Yield in Pyridine Suzuki Reaction check_inert Is the system rigorously inert? start->check_inert check_reagents Are reagents (halide, boronic acid, base) pure and dry? check_inert->check_reagents Yes re_evaluate Re-evaluate starting materials and reaction setup check_inert->re_evaluate No check_catalyst Is the catalyst active and stored properly? check_reagents->check_catalyst Yes check_reagents->re_evaluate No optimize_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand Yes check_catalyst->re_evaluate No optimize_base Screen different bases (e.g., K₃PO₄, Cs₂CO₃) optimize_ligand->optimize_base optimize_temp Increase temperature (80-120 °C) or use microwave optimize_base->optimize_temp increase_loading Increase catalyst loading (e.g., 2 mol% to 5 mol%) optimize_temp->increase_loading success Reaction Optimized increase_loading->success re_evaluate->start

Caption: A troubleshooting workflow for low-yield pyridine Suzuki coupling reactions.

catalyst_optimization_flow start Goal: Optimize Catalyst Loading initial_screen Start with 2-5 mol% Catalyst with a robust ligand (e.g., SPhos) start->initial_screen check_conversion Is conversion >80%? initial_screen->check_conversion reduce_loading Systematically reduce loading (e.g., 2% -> 1% -> 0.5%) check_conversion->reduce_loading Yes troubleshoot Troubleshoot other parameters (Base, Solvent, Temp) check_conversion->troubleshoot No verify_yield Is yield maintained? reduce_loading->verify_yield troubleshoot->initial_screen Re-screen verify_yield->reduce_loading Yes optimal_loading Optimal Catalyst Loading Identified verify_yield->optimal_loading No, use previous successful loading

Caption: A logical workflow for optimizing catalyst loading in pyridine Suzuki reactions.

References

effect of temperature on 2-isobutoxypyridine-3-boronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-isobutoxypyridine-3-boronic acid, particularly concerning the effects of temperature. Below you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways. The first is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, especially in the presence of moisture or acidic/basic conditions.[1][2] The second is oxidation of the boronic acid group.[3] Both pathways can be accelerated by elevated temperatures. A third process, thermal dehydration, can lead to the formation of a cyclic anhydride known as a boroxine.[4]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a cool, dry environment, preferably at 2-8°C, under an inert atmosphere such as argon or nitrogen.[5] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.[6] For long-term storage, temperatures of -20°C are also recommended.

Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could temperature be a factor?

A3: Yes, temperature plays a critical role. While Suzuki-Miyaura reactions often require heating, prolonged exposure to high temperatures can degrade the boronic acid before it has a chance to participate in the catalytic cycle, leading to lower yields.[1] It is advisable to use the lowest effective temperature and minimize reaction time. Additionally, ensure your solvents are degassed to prevent oxidation.

Q4: I observe a change in the physical appearance of my this compound upon storage at room temperature. What could be the reason?

A4: A change in appearance, such as clumping or discoloration, may indicate degradation. This could be due to exposure to moisture, leading to hydrolysis and potentially the formation of boroxines.[7] Storing the compound in a desiccator or under a dry, inert atmosphere can help mitigate these issues.[8]

Q5: How can I improve the stability of this compound for challenging reactions?

A5: If you are facing stability issues, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1] These derivatives often exhibit enhanced stability to air and moisture and can release the active boronic acid in situ under the reaction conditions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Analytical Results (NMR, HPLC)
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the compound has been stored at the recommended temperature (2-8°C or -20°C) in a tightly sealed container under an inert atmosphere.

    • Prepare analytical samples immediately before analysis.

    • If degradation is suspected, purify a small sample by recrystallization or chromatography before use.[9]

Issue 2: Low or No Yield in Cross-Coupling Reactions
  • Possible Cause 1: Thermal decomposition of the boronic acid during the reaction.

    • Troubleshooting Steps:

      • Lower the reaction temperature and/or shorten the reaction time.

      • Perform a time-course study to determine the optimal reaction time before significant degradation occurs.

  • Possible Cause 2: Protodeboronation due to residual water or acidic/basic impurities in the reaction mixture.

    • Troubleshooting Steps:

      • Use anhydrous solvents and reagents.

      • Ensure the base used in the reaction is fresh and of high purity.

      • Consider using a boronic ester derivative for improved stability.[10]

Issue 3: Formation of Impurities Detected by Mass Spectrometry
  • Possible Cause: Oxidative degradation or boroxine formation.

  • Troubleshooting Steps:

    • Degas all solvents thoroughly before use to remove dissolved oxygen.

    • Maintain an inert atmosphere (e.g., argon or nitrogen) over the reaction mixture.

    • Analyze the crude reaction mixture to identify potential byproducts corresponding to the deboronated starting material or the boroxine trimer.

Stability Data

While specific experimental stability data for this compound is not extensively published, the following table illustrates the expected stability profile based on the behavior of analogous arylboronic acids. This data is for illustrative purposes only.

Temperature (°C)Time (hours)Purity (%) by HPLC (Illustrative)
-20720 (30 days)>99
4720 (30 days)98
25 (Room Temp)2495
25 (Room Temp)168 (7 days)88
60192
60675
100180
100655

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability by HPLC

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into several HPLC vials.

  • Incubation: Place the vials in temperature-controlled environments (e.g., -20°C, 4°C, 25°C, 60°C, and 100°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 6, 24, 168 hours), remove one vial from each temperature.

  • Analysis: Immediately dissolve the contents of the removed vial in a known volume of a suitable solvent (e.g., acetonitrile/water mixture). Analyze the sample by reverse-phase HPLC with UV detection.

  • Data Evaluation: Calculate the purity of the compound at each time point by measuring the peak area of the parent compound relative to the total peak area of all components.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Profile

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a heating rate of 10°C/min.[4]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This indicates the start of thermal decomposition.[4]

Visualizations

logical_relationship start Experiment Yields Inconsistent or Low Results check_storage Verify Storage Conditions (Temp, Inert Atmosphere, Dry) start->check_storage storage_ok Storage is Correct check_storage->storage_ok check_reagents Assess Reagent Quality (Solvents, Base, etc.) reagents_ok Reagents are High Quality check_reagents->reagents_ok check_reaction Review Reaction Parameters (Temperature, Time) reaction_params_ok Parameters are Optimized check_reaction->reaction_params_ok storage_ok->check_reagents Yes correct_storage Action: Correct Storage (Re-purge with N2, Store at <4°C) storage_ok->correct_storage No reagents_ok->check_reaction Yes purify_reagents Action: Use Anhydrous/Degassed Solvents & Fresh Reagents reagents_ok->purify_reagents No optimize_reaction Action: Lower Temperature, Reduce Reaction Time reaction_params_ok->optimize_reaction No consider_derivative Advanced Troubleshooting: Convert to Boronic Ester (e.g., MIDA or Pinacol) reaction_params_ok->consider_derivative Yes end_point Problem Resolved correct_storage->end_point purify_reagents->end_point optimize_reaction->end_point consider_derivative->end_point

Caption: Troubleshooting workflow for experiments involving this compound.

signaling_pathway cluster_degradation Degradation Pathways boronic_acid This compound (Solid State) heat Elevated Temperature moisture Moisture (H₂O) oxygen Atmospheric Oxygen (O₂) protodeboronation Protodeboronation heat->protodeboronation boroxine Boroxine Formation (Dehydration) heat->boroxine moisture->protodeboronation oxidation Oxidation oxygen->oxidation degraded_products Inactive Products & Reduced Purity protodeboronation->degraded_products oxidation->degraded_products boroxine->degraded_products

Caption: Key factors influencing the degradation of this compound.

References

Technical Support Center: 2-Isobutoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-isobutoxypyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura couplings with this compound often stem from a few common issues inherent to 2-substituted pyridine boronic acids:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1] 2-Pyridylboronic acids are particularly susceptible to this issue.[2]

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive palladium complexes and hindering the catalytic cycle.

  • Slow Transmetalation: The transfer of the pyridyl group from the boron to the palladium center can be sluggish for electron-deficient heterocyclic boronic acids.

Q2: What are the most common side reactions observed with this compound and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: To minimize this, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[3] These esters provide a slow release of the boronic acid under reaction conditions, keeping its concentration low and reducing the likelihood of protodeboronation.[1] Using anhydrous conditions or minimizing the amount of water can also be beneficial.

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4] To reduce homocoupling, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source directly or a highly efficient precatalyst system can also be effective.

Q3: How does the 2-isobutoxy group affect the reactivity of the pyridine-3-boronic acid?

A3: The 2-isobutoxy group is an electron-donating group. Generally, electron-donating groups on the boronic acid partner can enhance the rate of the Suzuki-Miyaura reaction.[5] This electron-donating nature can help to counteract the electron-withdrawing effect of the pyridine nitrogen, potentially making it more reactive than an unsubstituted pyridylboronic acid. However, the steric bulk of the isobutoxy group might also influence the approach to the metal center, and the inherent instability of the 2-pyridylboronic acid moiety remains a key consideration.

Q4: How should I store this compound to maintain its reactivity?

A4: Like many boronic acids, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. For long-term storage, refrigeration or freezing is recommended. Exposure to moisture and air can lead to decomposition and the formation of boroxines (anhydrides), which can affect reactivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Degradation of boronic acid (protodeboronation)• Use a fresh or properly stored batch of boronic acid.• Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[3]• Use anhydrous solvents and reagents, or minimize water content.
Inefficient catalyst system• Screen different palladium catalysts and ligands. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6]• Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate base• The choice of base is crucial. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to minimize boronic acid degradation.[5] For challenging couplings, Cs₂CO₃ can be effective.[7]
Suboptimal solvent• Common solvents include dioxane, THF, and DMF, often with a small amount of water.[4] The optimal solvent system is substrate-dependent and may require screening.
Significant Homocoupling of Boronic Acid Presence of oxygen• Ensure thorough degassing of solvents and reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).• Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
Inefficient reduction of Pd(II) precatalyst• Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).• If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to Pd(0).
Unreacted Starting Material (Aryl Halide) Inefficient oxidative addition• For less reactive aryl chlorides, a more active catalyst system is often required (e.g., using Buchwald ligands like SPhos or XPhos).[6]• Increase the reaction temperature.
Catalyst deactivation• The pyridine nitrogen can poison the catalyst. Using bulky ligands can shield the palladium center and prevent deactivation.[6]

Data Presentation: Comparative Performance of Reaction Conditions

The following tables summarize typical yields for Suzuki-Miyaura coupling reactions of substituted pyridylboronic acids with various aryl halides under different conditions. While specific data for this compound is limited in the literature, these examples with structurally similar compounds provide a strong indication of expected performance.

Table 1: Comparison of Catalyst Systems for the Coupling of 2-Substituted Pyridylboronates

Catalyst SystemLigandBaseSolventAryl HalideYield (%)Reference
Pd₂(dba)₃1 (a phosphite ligand)KFDioxane4-Bromoanisole74[6]
Pd₂(dba)₃1 (a phosphite ligand)KFDioxane2-Bromotoluene85[6]
Pd(dppf)Cl₂dppfNa₃PO₄DioxanePyFluor5-89[8]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O2-Bromopyridine~60[9]

Table 2: Comparison of Bases for the Coupling of Pyridyl Halides/Boronic Acids

BaseCatalystLigandSolventCoupling PartnersYield (%)Reference
K₂CO₃Pd(OAc)₂SPhosToluene/H₂O2-Bromo-4-methylpyridine + Phenylboronic acid81[3]
Na₂CO₃Pd(PPh₃)₄PPh₃Toluene/H₂O4-Bromotoluene + Phenylboronic acid98[7]
K₃PO₄Pd(PPh₃)₄PPh₃1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amine + Phenylboronic acid85[10]
Cs₂CO₃Pd(OAc)₂SPhos1,4-Dioxane/H₂O2-Chloropyridine + Pyridine-3-boronic acidHigh[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl R¹-Pd(II)L₂-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ Boronate [R²-B(OR)₂(Base)]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Start->CheckConditions Protodeboronation Protodeboronation Suspected? CheckReagents->Protodeboronation Reagents OK CheckConditions->Protodeboronation Conditions OK OptimizeCatalyst Optimize Catalyst System (Screen Ligands, Change Pd Source) Success Improved Yield OptimizeCatalyst->Success OptimizeBase Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) OptimizeBase->Success UseEster Convert to Boronate Ester (Pinacol, MIDA) UseEster->Success Protodeboronation->UseEster Yes CatalystIssue Catalyst Inactivity Suspected? Protodeboronation->CatalystIssue No CatalystIssue->OptimizeCatalyst Yes CatalystIssue->OptimizeBase No

Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

References

Validation & Comparative

Reactivity of 2-Isobutoxypyridine-3-boronic Acid: A Comparative Guide for Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate building block is paramount to the success of synthetic campaigns. This guide provides a comparative analysis of the reactivity of 2-isobutoxypyridine-3-boronic acid against other pyridine boronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data to facilitate informed decisions in reaction design and optimization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry. The choice of the organoboron reagent is critical, as its stability and reactivity directly influence reaction efficiency and yield. Pyridine boronic acids are a key class of building blocks, and their reactivity is significantly influenced by the position of the boronic acid group and the nature of other substituents on the pyridine ring.

General Reactivity Trends of Pyridine Boronic Acids

The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is largely dictated by the position of the boronic acid moiety. Generally, 3- and 4-pyridylboronic acids are more stable and exhibit higher reactivity compared to their 2-pyridyl counterparts.[1] This phenomenon, often termed the "2-pyridyl problem," arises from the proximity of the nitrogen atom to the boronic acid group in 2-pyridylboronic acids, which can lead to catalyst inhibition and a higher propensity for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1]

Electron-donating groups on the pyridine ring can enhance the nucleophilicity of the organic group, often leading to higher yields in the Suzuki-Miyaura coupling. Conversely, strong electron-withdrawing groups can decrease reactivity. The presence of an alkoxy group, such as an isobutoxy group, at the 2-position of a pyridine-3-boronic acid is expected to favorably influence its reactivity.

Quantitative Performance Comparison

While a direct head-to-head comparison of this compound with other pyridine boronic acids under identical conditions is not extensively documented in the literature, we can infer its performance based on studies of structurally similar compounds. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various pyridine boronic acids with different aryl halides. This data illustrates the impact of the boronic acid's substitution pattern on the reaction outcome.

Pyridine Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Methoxy-3-pyridylboronic acid 3-Amino-2-chloropyrazinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane85
Pyridine-3-boronic acid 2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂OHigh Yield (Specific % not stated)[2]
Pyridine-4-boronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂OGood Yield (Specific % not stated)[1]
2-Pyridylboronic acid Aryl BromidesPd₂(dba)₃ / Phosphite LigandKF1,4-Dioxane74-91 (as lithium triisopropyl boronate)[3]
2-Chloro-5-pyridylboronic acid 3-Amino-2-chloropyrazinePd(PPh₃)₂Cl₂Na₂CO₃1,4-DioxaneComparable to 2-methoxy analogues[4]

Note: The yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. The data presented is for illustrative purposes to highlight general reactivity trends.

Based on the high yield observed for 2-methoxypyridine-3-boronic acid, it is anticipated that this compound would also serve as an excellent coupling partner in Suzuki-Miyaura reactions. The electron-donating nature of the isobutoxy group is expected to enhance the reactivity of the boronic acid, leading to high yields of the desired biaryl products.

Key Factors Influencing Reactivity

Several factors contribute to the differential reactivity observed among pyridine boronic acids:

  • Electronic Effects: Electron-donating groups on the pyridine ring increase the electron density on the carbon atom bearing the boron, facilitating the transmetalation step in the catalytic cycle. The isobutoxy group in this compound is an electron-donating group, which is expected to enhance its reactivity.

  • Steric Hindrance: While the isobutoxy group is bulkier than a methoxy group, its position at the 2-position is not expected to significantly hinder the approach of the palladium catalyst to the 3-position boronic acid group.

  • Stability and Protodeboronation: 3-Pyridylboronic acids are generally more stable and less prone to protodeboronation than 2-pyridylboronic acids.[1] The presence of a substituent at the 2-position can further stabilize the C-B bond.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridine boronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pyridine boronic acid (e.g., this compound) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, pyridine boronic acid, palladium catalyst, ligand (if used), and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 2-24 hours).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2][5]

Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Procedure:

  • Combine the aryl halide, pyridine boronic acid, palladium catalyst, ligand (if used), and base in a microwave reaction vessel.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent.

  • Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • Work-up and purify the product as described in the general procedure.

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)2 (Boronic Acid) Base Base R-B(OH)2->Base Transmetalation Transmetalation Base->Transmetalation Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Oxidative_Addition->Ar-Pd(II)L_n-X Ar-Pd(II)L_n-R Ar-Pd(II)Ln-R Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-R->Reductive_Elimination

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst & Ligand Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Upon Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

General Experimental Workflow

Conclusion

References

A Comparative Guide to 2-Isobutoxypyridine-3-boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice between employing a boronic acid or its corresponding pinacol ester is a critical decision that influences reaction efficiency, stability, and handling. This guide provides an objective comparison of 2-isobutoxypyridine-3-boronic acid and its pinacol ester, offering a clear trade-off between reactivity and stability.

Executive Summary: The Reactivity vs. Stability Trade-Off

The primary distinction between this compound and its pinacol ester lies in a classic balance of chemical properties. Boronic acids are generally more reactive in Suzuki-Miyaura cross-coupling reactions, which can lead to faster conversion rates.[1][2][3] This heightened reactivity stems from the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[3][4] However, this reactivity comes at the cost of stability. Boronic acids are prone to degradation pathways such as oxidation and protodeboronation, and they can undergo dehydration to form cyclic boroxine trimers, complicating storage and stoichiometric calculations.[3][5]

Conversely, this compound pinacol ester offers significantly enhanced stability.[6][7] The pinacol group provides steric protection to the boron center, making the ester more resistant to hydrolysis and oxidation.[6] This stability translates to a longer shelf-life, easier handling, and greater compatibility with standard purification techniques like silica gel chromatography, where polar boronic acids can perform poorly.[3][8][9] While generally less reactive than the free acid, the pinacol ester is a highly effective coupling partner, often used directly in reactions where it is hydrolyzed in situ to the active boronic acid under basic conditions.[5][10]

Data Presentation: Physicochemical and Performance Comparison

The selection between the acid and its ester can be guided by their fundamental properties and behavior in a laboratory setting.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound Pinacol Ester
Molecular Formula C₉H₁₄BNO₃[11]C₁₅H₂₄BNO₂
Molecular Weight 195.03 g/mol [11]277.18 g/mol
CAS Number 1218790-95-4[11]Not broadly available
Physical State Typically a white to off-white solidTypically a solid or oil[8][9]
Solubility Soluble in methanol[12]; solubility in aqueous solutions can be pH-dependent and may be low in organic solvents[13]Generally good solubility in common organic solvents (e.g., THF, Dioxane, DMF)[14][15]

Table 2: Comparative Performance and Handling

FeatureThis compoundThis compound Pinacol Ester
Stability & Storage Lower stability; sensitive to air and moisture.[5] Prone to boroxine formation. Requires storage under inert atmosphere at low temperatures for long-term stability.[3]High stability; less sensitive to air and moisture.[3][7] Can often be stored at room temperature.[3]
Reactivity Generally higher reactivity and faster reaction rates in Suzuki-Miyaura couplings.[1][3]Generally lower reactivity; reaction may require higher temperatures or longer times.[16]
Handling Can be challenging to handle and weigh accurately due to its hygroscopic nature and tendency to form boroxines.[3][5]Easier to handle, weigh, and dispense as a stable, often crystalline solid.[3]
Purification Difficult to purify via standard silica gel chromatography due to high polarity and potential for decomposition on the column.[8][9]Readily purified by standard silica gel chromatography.[3][10]
Reaction Setup Used directly as the active species in the catalytic cycle.Serves as a stable precursor that is hydrolyzed in situ under basic reaction conditions to generate the active boronic acid.[5]

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction. These illustrate the practical application of both reagents. Note: Optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and require specific optimization.

Protocol 1: Using this compound
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., dioxane/water or DMF).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until reaction completion is observed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Protocol 2: Using this compound Pinacol Ester
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.). The use of an aqueous base is common to facilitate the in situ hydrolysis of the ester.[2][5]

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or ACN/water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until reaction completion. The in situ hydrolysis of the pinacol ester to the boronic acid occurs under these conditions.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and/or brine. The byproduct, pinacol, is water-soluble and typically removed during the aqueous wash. Dry the organic layer, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Visualizing Key Chemical Relationships

Diagrams can clarify the underlying chemical principles governing the choice between the boronic acid and its ester.

G cluster_0 Stability & Equilibrium BA This compound (Reactive, Less Stable) Ester Pinacol Ester (Stable Precursor) BA->Ester + Pinacol - H₂O Boroxine Cyclic Boroxine Trimer (Dehydrated Form) BA->Boroxine - H₂O (Anhydrous)

Caption: Equilibrium between the boronic acid, its stable pinacol ester, and the dehydrated boroxine.

G cluster_1 Suzuki-Miyaura Workflow Reactants Aryl Halide + Boron Reagent (Acid or Ester) Setup Add Pd Catalyst, Ligand, Base, Solvent Reactants->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Workup Aqueous Extraction & Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Coupled Product Purification->Product

References

Navigating the Challenges of Pyridine Suzuki Coupling: A Guide to Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis. However, the incorporation of pyridine moieties, particularly at the 2-position, is fraught with challenges, primarily due to the inherent instability of the corresponding boronic acids. This guide provides a comprehensive comparison of alternative reagents to the often-problematic 2-alkoxypyridine-3-boronic acids, offering experimental data and detailed protocols to facilitate the selection of the most suitable coupling partner for your synthetic needs.

The "2-pyridyl problem" is a well-documented phenomenon in Suzuki couplings, characterized by facile protodeboronation (the loss of the boronic acid group) and catalyst inhibition by the pyridine nitrogen.[1] These issues often lead to low and inconsistent yields, hindering the efficient synthesis of target molecules. To address these challenges, a range of more stable and reliable alternative reagents have been developed. This guide will compare the performance of several key alternatives: other pyridine boronic acids, boronic esters (pinacol esters), potassium trifluoroborate salts, N-methyliminodiacetic acid (MIDA) boronates, and pyridine-2-sulfonates.

Comparative Performance of Alternative Reagents

The choice of boron reagent can significantly impact the outcome of a Suzuki coupling reaction involving a pyridine scaffold. The following table summarizes the performance of various alternatives to 2-isobutoxypyridine-3-boronic acid, with a focus on yield and stability. It is important to note that direct head-to-head comparisons under identical conditions are often unavailable in the literature; therefore, the presented data is a compilation from various sources to provide a relative performance overview.

Reagent ClassSpecific ExampleCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pyridine Boronic Acid2-Chloropyridine-3-boronic acidAryl BromidePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-24Good to Excellent[2]
Pyridine Boronic AcidPyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10018High[1]
Boronic Ester2-Pyridyl Pinacol BoronateAryl BromidePd₂(dba)₃ / VariousKF1,4-Dioxane110-Moderate[3]
Boronic Ester2-Pyridyl Pinacol BoronateAryl HalidePd(OAc)₂ / dppfCs₂CO₃DMF1001676-88[4]
Potassium TrifluoroboratePotassium 2-pyridyltrifluoroborateAryl Halide-----Generally Good[5]
MIDA Boronate2-Pyridyl MIDA BoronateAryl ChloridePd(OAc)₂ / SPhosKOAc1,4-Dioxane10012-24High[6]
Pyridine-2-sulfonatePyridine-2-sulfinateAryl HalidePd Catalyst--->80 in many casesSuperior to Boronic Acids[7][8]

Key Observations:

  • Pyridine Boronic Acids: While functional, they are often susceptible to decomposition, requiring careful optimization of reaction conditions.[1]

  • Boronic Esters (Pinacol): These offer improved stability over boronic acids but may still present challenges in achieving high yields, sometimes requiring specific ligands or additives like Cu(I) salts.[3][4]

  • Potassium Trifluoroborates: These air-stable, crystalline solids provide a slow release of the boronic acid, which can suppress side reactions and improve yields.[5]

  • MIDA Boronates: Hailed as a transformative solution, MIDA boronates are exceptionally stable, crystalline solids that offer a controlled, slow release of the boronic acid in situ.[6] This minimizes protodeboronation and leads to consistently higher yields, particularly with challenging aryl chlorides.[6]

  • Pyridine-2-sulfonates: These have emerged as highly effective alternatives, demonstrating superior stability and often providing significantly higher yields compared to their boronic acid counterparts.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are representative experimental protocols for Suzuki coupling reactions using some of the discussed alternative reagents.

Protocol 1: Suzuki Coupling of 2-Chloropyridine-3-boronic Acid with an Aryl Bromide[2]
  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), 2-chloropyridine-3-boronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

Protocol 2: Suzuki Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride[6]
  • Reaction Setup: To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.1 eq), aryl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), copper(II) acetate (Cu(OAc)₂, 10 mol%), and potassium acetate (KOAc, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and then diethanolamine (20 mol%) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS for completion.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, followed by a standard aqueous work-up and purification by column chromatography.

Protocol 3: Suzuki Coupling of Potassium Alkyltrifluoroborate with an Aryl Chloride[9]
  • Reaction Setup: A 25 mL Schlenk tube is charged with the aryl chloride (0.5 mmol, 1.0 eq), potassium alkyltrifluoroborate (0.525 mmol, 1.05 eq), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 eq).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Solvent Addition: Toluene (5 mL) and deionized water (0.5 mL) are added. The mixture is stirred and sparged with argon for 15 minutes.

  • Catalyst Addition: In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%) are combined and then added to the reaction mixture under a positive pressure of argon.

  • Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 80 °C.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Visualizing the Advantage of Stabilized Boron Reagents

To better understand the benefits of using stabilized boron reagents like MIDA boronates and potassium trifluoroborates, the following diagram illustrates the "slow-release" strategy that mitigates the common pitfalls of using unstable boronic acids in Suzuki coupling reactions.

Suzuki_Alternatives cluster_0 Conventional Approach with Unstable Boronic Acid cluster_1 Slow-Release Strategy with Stabilized Reagents Unstable_BA Unstable Pyridyl Boronic Acid Rapid_Release Rapid Release in Solution Unstable_BA->Rapid_Release Suzuki_Cycle Productive Suzuki Coupling Cycle Unstable_BA->Suzuki_Cycle Desired but inefficient path Protodeboronation Protodeboronation (Side Reaction) Rapid_Release->Protodeboronation Catalyst_Inhibition Catalyst Inhibition (Side Reaction) Rapid_Release->Catalyst_Inhibition Low_Yield Low & Inconsistent Yield Protodeboronation->Low_Yield Catalyst_Inhibition->Low_Yield Stable_Reagent Stable Precursor (MIDA Boronate, BF3K Salt, etc.) Slow_Release Controlled Slow Release of Boronic Acid Stable_Reagent->Slow_Release Slow_Release->Suzuki_Cycle High_Yield High & Consistent Yield Suzuki_Cycle->High_Yield

Caption: Workflow comparing conventional vs. slow-release Suzuki coupling.

Conclusion

The challenges associated with the use of 2-alkoxypyridine-3-boronic acids and other unstable pyridyl boronic acids in Suzuki-Miyaura coupling can be effectively overcome by employing more stable alternative reagents. MIDA boronates and pyridine-2-sulfonates, in particular, have demonstrated superior performance, offering high stability and leading to significantly improved and more consistent yields. Boronic esters and potassium trifluoroborate salts also represent viable alternatives that can enhance reaction outcomes. The selection of the optimal reagent will depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. By leveraging the information and protocols provided in this guide, researchers can make more informed decisions to streamline the synthesis of complex pyridine-containing molecules.

References

A Head-to-Head Comparison: 2-Isobutoxypyridine-3-boronic Acid vs. Potassium 2-Isobutoxypyridine-3-trifluoroborate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the choice of reagents for carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of these efforts, and the selection of the organoboron species is a critical determinant of a reaction's success. This guide provides an in-depth, objective comparison between 2-isobutoxypyridine-3-boronic acid and its corresponding potassium trifluoroborate salt, offering researchers the data and protocols needed to make an informed decision for their specific applications.

Potassium trifluoroborate salts are emerging as a superior alternative to traditional boronic acids, addressing the inherent instability that can plague the latter.[1] Many heteroarylboronic acids are susceptible to protodeboronation, a process that cleaves the carbon-boron bond and renders the reagent inactive, leading to inconsistent yields and the need for stringent storage conditions.[1] In contrast, potassium trifluoroborates, as tetracoordinate boron species, are significantly more stable, often presenting as bench-stable crystalline solids that can be stored for extended periods without degradation.[1][2] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, frequently with higher yields, especially for challenging heteroaryl systems.[1]

Physicochemical Properties at a Glance

A fundamental understanding of the physical and chemical properties of these reagents is the first step in selecting the appropriate compound for a given synthetic transformation. The following table summarizes these key characteristics.

PropertyThis compoundPotassium 2-isobutoxypyridine-3-trifluoroborate
Molecular Formula C₉H₁₄BNO₃[3][4]C₉H₁₃BF₃KNO₂
Molecular Weight 195.03 g/mol [3]269.11 g/mol
CAS Number 1218790-95-4[3][4]Not readily available
Appearance Typically a white to off-white solidTypically a white, crystalline solid[2]
Stability Prone to dehydration to form cyclic anhydrides (boroxines) and susceptible to protodeboronation, especially in solution.[5] Requires careful storage.Air- and moisture-stable, often indefinitely.[2][6] Can be handled on the benchtop without special precautions.
Handling Often requires inert atmosphere for long-term storage and handling to prevent degradation. Can be difficult to purify and may have uncertain stoichiometry.Easy to handle and weigh accurately due to its solid, crystalline nature.
Solubility Generally soluble in organic solvents like methanol, THF, and dioxane.Soluble in polar solvents like methanol and water; less soluble in nonpolar organic solvents.

Performance in Suzuki-Miyaura Cross-Coupling

The primary application for both this compound and its trifluoroborate salt is the Suzuki-Miyaura cross-coupling reaction. While boronic acids have been the traditional choice, potassium trifluoroborates offer significant advantages that lead to improved reaction outcomes.

The enhanced stability of the trifluoroborate salt directly addresses the limitations of the boronic acid. Boronic acids, particularly electron-deficient heteroaryl boronic acids, can undergo facile protodeboronation under the basic conditions of the Suzuki-Miyaura reaction, leading to diminished yields of the desired product. The trifluoroborate group is more robust under these conditions, and the active boronic acid is slowly released in situ, maintaining a low concentration of the reactive species and minimizing side reactions.[2]

While direct comparative yield data for this compound and its trifluoroborate salt under identical conditions is not extensively published, the general trend observed in the literature strongly favors trifluoroborate salts for heteroaryl systems.[1] The following table provides representative data for the coupling of other heteroaryl boron reagents.

Heteroaryl Boron ReagentCoupling PartnerProductYield (Boronic Acid)Yield (Trifluoroborate)
2-Thiopheneboronic acid4-Bromoanisole2-(4-Methoxyphenyl)thiophene~60%>95%
3-Pyridylboronic acid4-Chlorotoluene3-(4-Methylphenyl)pyridine~50%~85%
2-Furylboronic acid1-Bromo-4-nitrobenzene2-(4-Nitrophenyl)furan~70%>95%

Note: The yields presented are representative and can vary based on the specific reaction conditions, catalyst, and ligand used. The data illustrates the general performance improvement observed with trifluoroborate salts.[1]

Experimental Protocols

To facilitate the adoption of these reagents, detailed experimental protocols are provided below.

Synthesis of Potassium 2-Isobutoxypyridine-3-trifluoroborate

This procedure outlines the conversion of the boronic acid to its more stable trifluoroborate salt.[1][2]

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Slowly add the KHF₂ solution to the stirred solution of the boronic acid.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add acetone to the remaining aqueous mixture to further precipitate the trifluoroborate salt.

  • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the cross-coupling of an aryl halide with either the boronic acid or the trifluoroborate salt.

Materials:

  • This compound OR Potassium 2-isobutoxypyridine-3-trifluoroborate (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask or sealed tube, add the aryl halide, the boron reagent (boronic acid or trifluoroborate salt), the palladium catalyst, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key differences in workflow and the catalytic cycle involving the trifluoroborate salt.

G cluster_0 Boronic Acid Workflow cluster_1 Potassium Trifluoroborate Workflow A Weigh Boronic Acid (often under inert gas) B Add to Reaction Vessel A->B C Potential for Degradation (Protodeboronation) B->C instability D Weigh Trifluoroborate Salt (on open bench) E Add to Reaction Vessel D->E F Enhanced Stability E->F stability

Caption: Comparative workflow for handling boronic acids versus potassium trifluoroborates.

Suzuki_Cycle cluster_activation Trifluoroborate Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-BF3K Ar'-BF3K Ar'-B(OH)2 Ar'-B(OH)2 Ar'-BF3K->Ar'-B(OH)2 Hydrolysis (in situ) Ar'-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2) G center_node Potassium Trifluoroborate Salt (Tetracoordinate Boron) advantage1 Enhanced Stability (Air and Moisture Insensitive) center_node->advantage1 advantage2 Resistance to Protodeboronation center_node->advantage2 advantage3 Ease of Handling (Crystalline Solid) center_node->advantage3 advantage4 Improved Yields and Reproducibility advantage1->advantage4 advantage2->advantage4 advantage3->advantage4

References

Stability Under Scrutiny: A Comparative Guide to Pyridine Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing the efficiency, reproducibility, and success of synthetic endeavors. Among the plethora of reagents utilized in modern organic synthesis, pyridine boronic acids stand out for their utility in constructing complex molecules. However, the isomeric position of the boronic acid group on the pyridine ring dramatically impacts the compound's stability. This guide provides an objective comparison of the stability of 2-, 3-, and 4-pyridine boronic acid isomers, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.

The inherent chemical nature of pyridine boronic acids makes them susceptible to degradation, primarily through protodeboronation and oxidation. The position of the boronic acid moiety significantly influences the rate of these degradation pathways. Understanding these differences is paramount for reaction optimization, reagent handling, and storage.

Comparative Stability Data

The stability of pyridine boronic acid isomers varies dramatically, with the 2-substituted isomer being notoriously unstable compared to its 3- and 4-substituted counterparts. This difference is primarily attributed to the propensity of 2-pyridine boronic acid to undergo rapid protodeboronation.

IsomerKey Stability CharacteristicQuantitative Data (Protodeboronation Half-life)Reference
2-Pyridine Boronic Acid Highly unstable, prone to rapid protodeboronation.~25-50 seconds (at pH 7, 70°C in aqueous-organic solution)[1][2][3]
3-Pyridine Boronic Acid Generally stable with a good balance of reactivity.> 1 week (at pH 12, 70°C in aqueous-organic solution)[1][2][3]
4-Pyridine Boronic Acid Generally stable, though sometimes considered less stable than the 3-isomer.> 1 week (at pH 12, 70°C in aqueous-organic solution)[1][2][3]

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, standardized protocols for assessing the stability of pyridine boronic acids are crucial. The following are generalized methodologies for common analytical techniques used for this purpose.

Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its degradation products, allowing for quantification of stability over time.

  • Objective: To quantify the percentage of the intact pyridine boronic acid isomer and its degradation products under various stress conditions (e.g., thermal, pH, oxidative).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase column with low silanol activity is recommended to minimize on-column hydrolysis of the boronic acid.[4]

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile). The pH of the mobile phase should be carefully controlled.

  • Procedure:

    • Prepare a stock solution of the pyridine boronic acid isomer in a suitable solvent.

    • Subject aliquots of the solution to different stress conditions (e.g., elevated temperature, acidic pH, basic pH, presence of an oxidizing agent like hydrogen peroxide).

    • At specified time intervals, inject the samples into the HPLC system.

    • Monitor the peak area of the parent boronic acid and any new peaks corresponding to degradation products.

    • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

¹H NMR Spectroscopy for Degradation Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of pyridine boronic acids in solution.

  • Objective: To observe the disappearance of signals corresponding to the pyridine boronic acid and the appearance of signals from its degradation products (e.g., the corresponding pyridine from protodeboronation).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the boronic acid is soluble (e.g., D₂O, DMSO-d₆).

  • Procedure:

    • Dissolve a known amount of the pyridine boronic acid isomer in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.

    • Subject the NMR tube to the desired stress condition (e.g., by placing it in a heated oil bath).

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

    • Integrate the signals of the parent compound and the degradation product to monitor the progress of the degradation. The rate of degradation can be determined by plotting the relative integral values against time.[1][2][3]

Degradation Pathways and Experimental Workflow

The primary degradation pathway for the unstable 2-pyridine boronic acid is protodeboronation, which is facilitated by the formation of a zwitterionic intermediate under neutral pH conditions. In contrast, oxidative degradation is a more general pathway that can affect all isomers, particularly in the presence of reactive oxygen species.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Processing prep_solution Prepare Stock Solution of Pyridine Boronic Acid Isomer stress_conditions Aliquot and Subject to Stress Conditions (Heat, pH, Oxidizing Agent) prep_solution->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis Time Points nmr_analysis NMR Analysis stress_conditions->nmr_analysis Time Points quantify_degradation Quantify Degradation Products and Remaining Parent Compound hplc_analysis->quantify_degradation nmr_analysis->quantify_degradation determine_rate Determine Degradation Rate and Half-life quantify_degradation->determine_rate degradation_pathway cluster_protodeboronation Protodeboronation of 2-Pyridine Boronic Acid cluster_oxidation General Oxidative Degradation pba_2 2-Pyridine Boronic Acid zwitterion Zwitterionic Intermediate pba_2->zwitterion Neutral pH pyridine Pyridine (Degradation Product) zwitterion->pyridine Fragmentation boric_acid Boric Acid zwitterion->boric_acid Fragmentation pba_any Pyridine Boronic Acid (Any Isomer) oxidized_intermediate Oxidized Intermediate pba_any->oxidized_intermediate [O] pyridinol Pyridinol (Degradation Product) oxidized_intermediate->pyridinol Hydrolysis

References

Performance of 2-Isobutoxypyridine-3-boronic Acid in Suzuki-Miyaura Coupling with Diverse Aryl Halides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative overview of the performance of 2-isobutoxypyridine-3-boronic acid in reactions with different classes of aryl halides—iodides, bromides, and chlorides. Understanding these performance differences is crucial for optimizing reaction conditions and achieving desired yields in the synthesis of complex molecules.

General Reactivity Trends and Expected Performance

Based on the known mechanisms of Suzuki-Miyaura couplings, we can anticipate the following performance characteristics when coupling this compound with various aryl halides:

  • Aryl Iodides: These are the most reactive coupling partners. Reactions with aryl iodides are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times, generally resulting in high to excellent yields.

  • Aryl Bromides: As moderately reactive substrates, aryl bromides typically require slightly more forcing conditions than aryl iodides. This may include higher temperatures, longer reaction times, or the use of more sophisticated palladium catalysts and ligands to achieve comparable yields.

  • Aryl Chlorides: Being the least reactive, aryl chlorides present the greatest challenge. Their strong C-Cl bond necessitates the use of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to facilitate the difficult oxidative addition step. Reactions with aryl chlorides generally require higher temperatures and longer durations, and may still result in lower yields compared to their bromo and iodo counterparts.

Hypothetical Performance Data

To illustrate the expected trend, the following table summarizes hypothetical quantitative data for the coupling of this compound with a representative aryl halide from each class. These values are based on typical outcomes for similar Suzuki-Miyaura reactions.

Aryl HalideCatalyst System (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (2%)K₂CO₃Toluene/H₂O90495
4-BromoanisolePd(dppf)Cl₂ (3%)Cs₂CO₃1,4-Dioxane1001285
4-ChloroanisolePd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄t-BuOH/H₂O1102470

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura coupling reaction involving this compound and an aryl halide is provided below. Please note that specific conditions should be optimized for each substrate combination.

Materials:

  • This compound

  • Aryl halide (iodide, bromide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, t-BuOH)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst, and the base (2.0 equivalents).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-isobutoxy-3-arylpyridine.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Both Ar'-B(OR)₂ Base Transmetal->PdII_Both PdII_Both->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Applications of 2-Alkoxypyridine-3-boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 2-alkoxypyridine-3-boronic acids, valuable building blocks in organic synthesis and medicinal chemistry. We will objectively compare their performance with alternative reagents, supported by available experimental data, and provide detailed methodologies for key reactions.

Introduction

2-Alkoxypyridine-3-boronic acids, such as the commercially available 2-methoxy and 2-ethoxy derivatives, are versatile reagents primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their unique electronic and steric properties make them attractive for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of the alkoxy group at the 2-position of the pyridine ring can influence the reactivity of the boronic acid and the properties of the final product.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The performance of 2-alkoxypyridine-3-boronic acids in these reactions is often compared to other substituted boronic acids, such as phenylboronic acid or other pyridylboronic acid derivatives.

While direct head-to-head comparative studies under identical conditions are limited in the literature, we can infer performance based on reported yields in similar reactions. The electron-donating nature of the alkoxy group can influence the nucleophilicity of the boronic acid and its rate of transmetalation in the catalytic cycle.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst/BaseSolventYield (%)Reference
2-Methoxypyridine-3-boronic acid 5-BromopyrimidineNot specifiedNot specifiedEndothermic reaction[1]
Phenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O81[2]
4-Methoxyphenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O92 (on a similar substrate)[2]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O80 (representative)[2]
3-Thienylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O73 (representative)[2]

Note on Data: The data for 2-methoxypyridine-3-boronic acid indicates the reaction is endothermic, suggesting it may require more forcing conditions compared to some other boronic acids. The yields for other boronic acids with a similar pyridine coupling partner are provided for a general comparison of reactivity.

Applications in Medicinal Chemistry: Kinase Inhibitors

A significant application of 2-alkoxypyridine-3-boronic acids is in the synthesis of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. The pyridine moiety is a common scaffold in kinase inhibitors, and the substituents on this ring play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.

A study on isothiazolo[4,3-b]pyridines as dual inhibitors of PIKfyve and PIP4K2C lipid kinases demonstrated that the introduction of a methoxy group on the pyridinyl ring of the boronic acid used in the synthesis yielded a potent inhibitor.

Table 2: Biological Activity of Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (µM)Reference
Isothiazolo[4,3-b]pyridine analogue with 3-(2-methoxypyridin-3-yl)ethynyl substituent PIKfyvelow nM range[3]
RMC-113 (parent compound with unsubstituted pyridinyl)PIKfyveNot specified[3]
Analogue with 3-(pyridin-3-yl) substituent (no alkyne linker)PIKfyve0.602[3]

This data suggests that the presence of the 2-methoxy group on the pyridine ring, introduced via the corresponding boronic acid, is compatible with and can contribute to high inhibitory potency.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 2-alkoxypyridine-3-boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Alkoxypyridine-3-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide, 2-alkoxypyridine-3-boronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X Aryl Halide (R¹-X) R1-X->Oxidative\nAddition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OH)2 2-Alkoxypyridine- 3-boronic acid (R²-B(OH)₂) Base Base R2-B(OH)2->Base Base->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 Coupled Product (R¹-R²) Reductive\nElimination->R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation Start Aryl/Heteroaryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Boronic_Acid 2-Alkoxypyridine-3-boronic Acid Boronic_Acid->Suzuki_Coupling Intermediate Biaryl Intermediate Suzuki_Coupling->Intermediate Further_Functionalization Further Functionalization (e.g., amination, cyclization) Intermediate->Further_Functionalization Final_Compound Final Kinase Inhibitor Candidate Further_Functionalization->Final_Compound Kinase_Assay Kinase Inhibition Assay (IC₅₀ determination) Final_Compound->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Conclusion

2-Alkoxypyridine-3-boronic acids are valuable and versatile building blocks in modern organic synthesis. Their primary application lies in the Suzuki-Miyaura cross-coupling reaction to construct complex molecular architectures, particularly for the development of novel kinase inhibitors and other biologically active compounds. While direct quantitative comparisons with other boronic acids are not always readily available, the existing literature demonstrates their successful incorporation into potent molecules. The provided experimental protocol and workflows serve as a guide for researchers to effectively utilize these reagents in their synthetic endeavors. Further systematic studies comparing the reactivity and impact on biological activity of 2-alkoxypyridine-3-boronic acids against a broader range of analogues would be highly beneficial to the scientific community.

References

Safety Operating Guide

2-Isobutoxypyridine-3-boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Isobutoxypyridine-3-boronic acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified with specific health and environmental hazards that necessitate a structured disposal protocol. Adherence to institutional and local regulations is paramount.

Hazard Profile

Before handling, it is essential to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), the primary concerns are:

  • Reproductive Toxicity (Category 1B): H360 - May damage fertility or the unborn child.

  • Acute Aquatic Hazard (Category 3): H402 - Harmful to aquatic life.

Ingestion or absorption of borates, the chemical class to which this compound belongs, can lead to a range of adverse health effects, including nausea, vomiting, and more severe complications.

Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:

PPE CategorySpecification
Hand Protection Protective gloves
Eye/Face Protection Chemical safety goggles or face shield
Skin and Body Protection Protective clothing, such as a lab coat

Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Containment:

    • Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is tightly sealed to prevent leaks or spills.

    • Sweep up any solid spills and place the material into a suitable container for disposal; avoid generating dust.[1][2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture on the label.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Disposal:

    • The final step is to dispose of the contents and the container through an approved and licensed waste disposal plant.[1][3][4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent.

    • Collect any rinsate from cleaning as hazardous waste.

    • Contaminated clothing should be removed immediately and washed before reuse.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? is_solid Is the waste solid or in solution? start->is_solid collect_solid Collect in a designated, compatible, and sealed hazardous waste container. is_solid->collect_solid Solid or Solution label_container Label container with 'Hazardous Waste' and full chemical name. collect_solid->label_container store_waste Store locked up in a designated, secure, and well-ventilated area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Waste properly managed. contact_ehs->end

Caption: Workflow for the disposal of this compound waste.

References

Personal protective equipment for handling 2-Isobutoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Summary

Based on data from related pyridine boronic acids, 2-Isobutoxypyridine-3-boronic acid is anticipated to be a hazardous substance. The primary hazards associated with this class of compounds are:

  • Skin Irritation: May cause irritation upon contact with the skin.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[5]

It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Protection Type Specification Purpose
Eye Protection Chemical safety goggles or a full-face shield.Protects against dust particles and splashes, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation. Gloves should be inspected before use.
Body Protection A laboratory coat should be worn.Shields skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[1]Prevents the inhalation of irritating dust particles.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to control exposure.

  • Avoid the formation of dust during handling and weighing.[1][2][6]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Wash hands thoroughly after handling.[1][5][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[2][5]

Spill Management:

  • Minor Spills: In case of a small, dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2][5] The area should then be cleaned with soap and water.

  • Major Spills: For larger spills, evacuate the area and follow emergency procedures.

Waste Disposal:

  • Dispose of waste material in a designated, labeled hazardous waste container.[1][2][5]

  • Contaminated containers should be treated as hazardous waste.

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.[1][2][6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive Chemical sds Review Safety Data Sheet (or analogous compound data) start->sds ppe Don Appropriate PPE sds->ppe hood Prepare Ventilated Workspace (Chemical Fume Hood) ppe->hood weigh Weigh Solid in Hood hood->weigh dissolve Dissolve or Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate solid_waste Collect Solid Waste in Labeled Hazardous Waste Container decontaminate->solid_waste liquid_waste Collect Contaminated Solvents in Labeled Hazardous Waste Container decontaminate->liquid_waste dispose Dispose of Waste via Institutional EHS Procedures solid_waste->dispose liquid_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.